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Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Amino-3-Ethylpentanoate

Abstract This technical guide provides a comprehensive overview of a robust synthetic route to ethyl 2-amino-3-ethylpentanoate, a non-proteinogenic amino acid ester with potential applications in peptidomimetics and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to ethyl 2-amino-3-ethylpentanoate, a non-proteinogenic amino acid ester with potential applications in peptidomimetics and drug discovery. The synthesis is based on a modified Strecker reaction, a classic and versatile method for the formation of α-amino acids, followed by Fischer esterification. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, in-depth mechanistic insights, and guidance on the purification and characterization of the target molecule. The guide emphasizes experimental causality, self-validating protocols, and is supported by authoritative references.

Introduction

Non-proteinogenic amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance their metabolic stability, conformational rigidity, and biological activity. Ethyl 2-amino-3-ethylpentanoate is a promising building block in this class, featuring a β-ethyl substitution that can impart unique conformational constraints. This guide details a reliable and scalable three-step synthesis of this compound, commencing with the readily available starting material, 3-pentanone. The chosen synthetic strategy, a modified Strecker synthesis followed by esterification, is cost-effective and amenable to standard laboratory equipment.

Synthetic Approach: A Modified Strecker Synthesis and Esterification

The overall synthetic pathway can be visualized as a three-stage process:

Synthetic_Pathway A 3-Pentanone B 2-Amino-3-ethylpentanenitrile A->B Strecker Reaction (NH4Cl, KCN) C 2-Amino-3-ethylpentanoic Acid B->C Acid Hydrolysis (HCl, H2O) D Ethyl 2-amino-3-ethylpentanoate C->D Fischer Esterification (Ethanol, H2SO4)

Caption: Overall synthetic pathway for ethyl 2-amino-3-ethylpentanoate.

Part A: Synthesis of 2-Amino-3-ethylpentanenitrile

The initial step involves the formation of an α-aminonitrile from a ketone, a cornerstone of the Strecker synthesis.[1][2] In this case, 3-pentanone reacts with ammonia (generated in situ from ammonium chloride) and a cyanide source to yield 2-amino-3-ethylpentanenitrile.

Mechanism: The reaction proceeds through the formation of an imine intermediate from the ketone and ammonia. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile.[2]

Experimental Protocol:

  • Materials:

    • 3-Pentanone

    • Ammonium chloride (NH₄Cl)

    • Potassium cyanide (KCN)

    • Methanol

    • Water

    • Diethyl ether

  • Procedure:

    • In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared.

    • 3-Pentanone (1.0 equivalent) is added to the aqueous ammonium chloride solution.

    • A solution of potassium cyanide (1.1 equivalents) in water is added dropwise to the reaction mixture at 0-5 °C with vigorous stirring. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment and have a cyanide antidote kit readily available.

    • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • The reaction mixture is then extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-amino-3-ethylpentanenitrile.

Part B: Hydrolysis to 2-Amino-3-ethylpentanoic Acid

The α-aminonitrile is subsequently hydrolyzed under acidic conditions to the corresponding α-amino acid.[3]

Mechanism: The nitrile group is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps lead to the formation of a carboxylic acid.

Experimental Protocol:

  • Materials:

    • Crude 2-amino-3-ethylpentanenitrile

    • Concentrated hydrochloric acid (HCl)

    • Water

  • Procedure:

    • The crude 2-amino-3-ethylpentanenitrile is added to a flask containing concentrated hydrochloric acid.

    • The mixture is heated to reflux for 12-24 hours. The hydrolysis can be monitored by the cessation of ammonia evolution.

    • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

    • The residue is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) with a base (e.g., ammonium hydroxide).

    • The precipitated 2-amino-3-ethylpentanoic acid is collected by filtration, washed with cold water, and dried.

Part C: Esterification to Ethyl 2-amino-3-ethylpentanoate

The final step is the conversion of the amino acid to its ethyl ester via Fischer esterification.[4][5]

Mechanism: In the presence of a strong acid catalyst, the carboxylic acid is protonated, which activates the carbonyl group towards nucleophilic attack by ethanol. The resulting tetrahedral intermediate eliminates a molecule of water to form the ester.[6]

Experimental Protocol:

  • Materials:

    • 2-Amino-3-ethylpentanoic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • 2-Amino-3-ethylpentanoic acid is suspended in anhydrous ethanol.

    • The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise as a catalyst.

    • The reaction mixture is heated to reflux for 8-16 hours.

    • After cooling, the excess ethanol is removed under reduced pressure.

    • The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude ethyl 2-amino-3-ethylpentanoate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of ethyl 2-amino-3-ethylpentanoate.

PropertyValueSource
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
CAS Number 1251126-29-0
Appearance Colorless to pale yellow oil (predicted)-
Boiling Point Predicted: ~200-220 °C at 760 mmHg-
Solubility Soluble in most organic solvents (predicted)-

Spectroscopic Analysis

The following are predicted spectroscopic data for the characterization of ethyl 2-amino-3-ethylpentanoate.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Predicted Spectrum (in CDCl₃, 400 MHz):

    • δ 4.1-4.3 (q, 2H, -OCH₂CH₃)

    • δ 3.3-3.5 (d, 1H, α-CH)

    • δ 1.5-1.8 (m, 1H, β-CH)

    • δ 1.2-1.4 (t, 3H, -OCH₂CH₃)

    • δ 0.8-1.0 (m, 6H, 2 x -CH₂CH₃)

    • δ 1.4-1.6 (br s, 2H, -NH₂)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Predicted Spectrum (in CDCl₃, 100 MHz):

    • δ 174-176 (C=O, ester)

    • δ 60-62 (-OCH₂)

    • δ 55-58 (α-C)

    • δ 45-48 (β-C)

    • δ 25-30 (-CH₂)

    • δ 14-16 (-OCH₂CH₃)

    • δ 10-13 (-CH₂CH₃)

IR (Infrared) Spectroscopy
  • Predicted Absorptions (cm⁻¹):

    • 3300-3400 (N-H stretch, amine)

    • 2850-2960 (C-H stretch, alkane)

    • 1730-1750 (C=O stretch, ester)[7][8]

    • 1150-1250 (C-O stretch, ester)[8][9]

MS (Mass Spectrometry)
  • Predicted Fragmentation (EI):

    • M⁺ at m/z 173

    • Loss of -OCH₂CH₃ (m/z 128)

    • Loss of -COOCH₂CH₃ (m/z 100)

    • Further fragmentation of the alkyl chain.[10][11]

Purification of Diastereomers

The synthesis of ethyl 2-amino-3-ethylpentanoate results in the formation of two chiral centers (at C2 and C3), leading to a mixture of two diastereomeric pairs (four stereoisomers in total). The separation of these diastereomers is a critical step for many applications.

Purification_Workflow A Crude Product (Mixture of Diastereomers) B Column Chromatography (Silica Gel) A->B Elution with Hexane/Ethyl Acetate C Separated Diastereomers B->C D Chiral HPLC Analysis C->D Purity Assessment E Characterization (NMR, MS, etc.) C->E

Caption: General workflow for the purification and analysis of diastereomers.

Methods for Diastereomer Separation:

  • Column Chromatography: Diastereomers have different physical properties and can often be separated by silica gel column chromatography.[12] A gradient elution with a solvent system such as hexane/ethyl acetate is a common starting point.

  • Diastereomeric Recrystallization: This technique involves reacting the amino acid (before esterification) with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Chiral High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, chiral HPLC is a powerful technique.[13][14][15] Various chiral stationary phases are commercially available that can effectively resolve amino acid ester enantiomers and diastereomers.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis, purification, and characterization of ethyl 2-amino-3-ethylpentanoate. By leveraging the well-established Strecker synthesis and Fischer esterification, this non-proteinogenic amino acid ester can be reliably produced in a laboratory setting. The detailed protocols, mechanistic insights, and analytical guidance are intended to empower researchers in their pursuit of novel peptidomimetics and therapeutic agents.

References

  • Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Australian Journal of Chemistry. [Link]

  • A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. PubMed. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]

  • Why is Fisher method preferred for the esterification of amino acids? Reddit. [Link]

  • Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. PubMed. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. [Link]

  • Asymmetric Strecker Reactions. ACS Publications. [Link]

  • Show how you would synthesize the following amino acids using the Strecker amino acid synthesis. a. Ala. Pearson. [Link]

  • Infrared Spectroscopy. University of Colorado Boulder. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Physicochemical Properties and Complexity of Amino Acids beyond Our Biosphere: Analysis of the Isoleucine Group from Meteorites. ACS Earth and Space Chemistry. [Link]

  • Asymmetric Strecker-Type Reaction of α-Aryl Ketones. Synthesis of (S)-αM4CPG, (S)-MPPG, (S)-AIDA, and (S)-APICA, the Antagonists of Metabotropic Glutamate Receptors. The Journal of Organic Chemistry. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. RSC Publishing. [Link]

  • Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters. [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Multiple Heart-Cutting Two-Dimensional HPLC-UV Achiral–Chiral Analysis of Branched-Chain Amino Acids in Food Supplements under Environmentally Friendly Conditions. MDPI. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Process for the separation of L-leucine and L-isoleucine.
  • Process for the separation of L-leucine and L-isoleucine.
  • Why does the mass spectrum of an ester never show the molecular ion? ResearchGate. [Link]

  • Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters. [Link]

  • HPLC Separation of allo-D-isoleucine and L. SIELC Technologies. [Link]

  • Acylation and Esterification of Amino Acids. AK Lectures. [Link]

  • IR Spectrum: Esters. Quimica Organica. [Link]

  • Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. PMC. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Isoleucine. Wikipedia. [Link]

  • Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. [Link]

  • A NMR Experiment for Simultaneous Correlations of Valine and Leucine/Isoleucine Methyls with Carbonyl Chemical Shifts in Proteins. PMC. [Link]

  • 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. PMC. [Link]

  • NMR-based assignment of isoleucine: Vs. allo -isoleucine stereochemistry. ResearchGate. [Link]

  • Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. PMC. [Link]

  • Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. ResearchGate. [Link]

  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. J-STAGE. [Link]

  • Diastereoselective congested β-amido ketone synthesis via NHC-catalyzed radical–radical coupling. ChemRxiv. [Link]

  • Catalytic Enantioselective Strecker Reaction of Isatin-Derived N-Unsubstituted Ketimines. Organic Letters. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]

  • Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Exploratory

Comprehensive Structural and Synthetic Profiling of Ethyl 2-amino-3-ethylpentanoate: A Next-Generation Peptidomimetic Building Block

Executive Summary The engineering of advanced peptide therapeutics—such as stapled peptides, Bicycle peptides, and targeted protein degraders—relies heavily on non-natural amino acids to overcome the inherent limitations...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of advanced peptide therapeutics—such as stapled peptides, Bicycle peptides, and targeted protein degraders—relies heavily on non-natural amino acids to overcome the inherent limitations of native peptides, namely proteolytic instability and poor membrane permeability. Ethyl 2-amino-3-ethylpentanoate (CAS No. 1251126-29-0), the ethyl ester derivative of 2-amino-3-ethylpentanoic acid (also known as 3-ethylnorvaline or β,β -diethylalanine), has emerged as a critical building block in this domain[1].

By introducing extreme steric bulk at the β -carbon and masking the polar C-terminus with an ethyl ester, this compound serves a dual purpose: it acts as a lipophilic, protected intermediate for solid-phase peptide synthesis (SPPS) and functions as a conformational lock that pre-organizes peptide backbones to reduce the entropic penalty of target binding[2]. This whitepaper provides an in-depth technical analysis of its structural chemistry, synthetic methodologies, and applications in modern drug discovery.

Structural & Physicochemical Profiling

Chemical Identity and Descriptors

Ethyl 2-amino-3-ethylpentanoate is an aliphatic, branched-chain amino acid ester. The parent acid, 2-amino-3-ethylpentanoic acid, is a structural analog of isoleucine and valine, but with symmetrical diethyl substitution at the β -carbon[3].

Table 1: Physicochemical Properties of Ethyl 2-amino-3-ethylpentanoate

PropertyValue / DescriptorCausality / Significance
IUPAC Name Ethyl 2-amino-3-ethylpentanoateStandard nomenclature[4].
Molecular Formula C9H19NO2Defines mass and elemental composition[1].
Molecular Weight 173.25 g/mol Verified via LC-MS ( [M+H]+ = 174.25)[1].
SMILES CCC(CC)C(N)C(OCC)=OUseful for computational docking and QSAR[1].
LogP (Estimated) ~2.1Esterification increases lipophilicity compared to the parent acid, enhancing passive membrane diffusion.
H-Bond Donors 1 (Primary Amine)The esterification removes the carboxylic acid donor, reducing the desolvation penalty during membrane transit.
Conformational Causality: The β,β -Diethyl Advantage

The structural hallmark of 2-amino-3-ethylpentanoic acid is its β,β -diethyl branching. In native amino acids like valine ( β,β -dimethyl) or isoleucine ( β -methyl, β -ethyl), the side chains retain a degree of rotational freedom around the Cα​−Cβ​ bond ( χ1​ dihedral angle).

Replacing these native residues with 3-ethylnorvaline introduces severe steric clashes between the diethyl groups and the peptide backbone. This restricts the χ1​ torsional angle, effectively locking the amino acid into a highly specific rotameric state.

Table 2: Comparative Conformational Impact

Amino Acid β -SubstitutionConformational Freedom ( χ1​ )Impact on Peptide Backbone
Valine DimethylModerateFavors β -sheet formation.
Isoleucine Methyl, EthylModerate to LowHydrophobicity drives core packing.
3-Ethylnorvaline DiethylHighly Restricted Pre-organizes local geometry, strongly stabilizing α -helices or constrained macrocycles[2].

When incorporated into a therapeutic peptide, this pre-organization reduces the entropic penalty ( ΔS ) upon binding to a target receptor, thereby driving a more favorable free energy of binding ( ΔG ).

PeptidomimeticMechanism S1 Ethyl 2-amino-3-ethylpentanoate Incorporation S2 β,β-Diethyl Steric Bulk S1->S2 S3 Restriction of χ1 Torsional Angle S2->S3 S4 Pre-organization of Peptide Backbone S3->S4 S5 Reduced Entropic Penalty Upon Binding S4->S5 S6 Enhanced Target Affinity (e.g., TfR1 Binding) S5->S6

Fig 1: Mechanistic pathway of target affinity enhancement via β,β-diethyl steric restriction.

Synthetic Methodology & Validation

The synthesis of Ethyl 2-amino-3-ethylpentanoate relies on the Fischer esterification of the parent unnatural amino acid. The parent acid itself is typically synthesized via the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst (PTC) and 3-bromopentane, ensuring high enantiomeric excess (ee) of the desired (S)- or (R)-enantiomer[5].

SynthesisWorkflow N1 Glycine Schiff Base (Starting Material) N2 Asymmetric Alkylation (3-bromopentane, PTC) N1->N2 Base, -78°C N3 2-amino-3-ethylpentanoic acid (Parent Acid) N2->N3 Hydrolysis (HCl) N4 Fischer Esterification (EtOH, SOCl2, 0°C to Reflux) N3->N4 Esterification N5 Ethyl 2-amino-3-ethylpentanoate (Final Product) N4->N5 Workup & Purification N6 LC-MS / NMR Validation (Mass: 173.25 Da) N5->N6 QA/QC

Fig 2: Synthetic workflow from Glycine Schiff Base to Ethyl 2-amino-3-ethylpentanoate.

Step-by-Step Protocol: Esterification of 2-amino-3-ethylpentanoic acid

Expertise & Causality Note: Thionyl chloride ( SOCl2​ ) is utilized instead of bubbling HCl gas because it reacts with the ethanol solvent to generate anhydrous HCl in situ while consuming any trace water. This Le Chatelier-driven water consumption forces the equilibrium entirely toward the ester product.

Reagents:

  • 2-amino-3-ethylpentanoic acid (1.0 eq)

  • Absolute Ethanol (0.2 M concentration, acting as solvent and reactant)

  • Thionyl Chloride ( SOCl2​ , 2.0 eq)

Procedure:

  • Activation: Purge a round-bottom flask with Argon. Add absolute ethanol and cool to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add SOCl2​ (2.0 eq) to the chilled ethanol over 15 minutes. Caution: Highly exothermic and evolves SO2​ and HCl gases. Perform in a fume hood.

  • Substrate Introduction: Add 2-amino-3-ethylpentanoic acid (1.0 eq) to the acidic solution in one portion.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 75 °C for 12–16 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Ninhydrin stain). The highly polar starting material ( Rf​≈0.1 ) will disappear, replaced by a faster-running spot ( Rf​≈0.5 in 9:1 DCM:MeOH).

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to yield a crude oil.

  • Free-Basing (Optional): The product is currently the hydrochloride salt. To obtain the free base, dissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO3​ . Extract the aqueous layer twice with EtOAc, dry the combined organic layers over Na2​SO4​ , filter, and concentrate.

  • Analytical Validation: Confirm the structure via 1H NMR (look for the characteristic ethyl ester quartet at ~4.1 ppm and triplet at ~1.2 ppm) and LC-MS (Expected [M+H]+ = 174.25)[1].

Applications in Advanced Therapeutics

The parent acid and its esterified derivatives are highly prized in the development of next-generation peptide modalities.

Bicycle Peptides and Receptor Targeting

Bicycle peptides are constrained bicyclic structures that exhibit antibody-like affinities but small-molecule-like tissue penetration. In recent optimizations of Transferrin Receptor 1 (TfR1)-binding Bicycle peptides (used for delivering antisense oligonucleotides to cardiac and skeletal muscles), researchers utilized 2-amino-3-ethylpentanoic acid (abbreviated as EPA in the literature) to replace native Isoleucine at position 7 (Ile7)[2].

  • Causality: The substitution of Ile with the bulkier 3-ethylnorvaline derivative dramatically improved the binding affinity and in vitro proteolytic stability of the macrocycle by locking the binding interface into the optimal geometry for TfR1 engagement[2].

Cell Penetration Optimization (CAPA)

Achieving cytoplasmic delivery of peptides remains one of the largest hurdles in drug development. The Chloroalkane Penetration Assay (CAPA) is used to quantitatively profile the cytosolic entry of stapled peptides.

  • In a landmark study optimizing the autophagy-inducing peptide DD5o, researchers substituted the N-terminal Valine (Val1) with 2-amino-3-ethylpentanoic acid (Aep)[6].

  • Causality: The resulting analog (V1Aep) exhibited a 2-fold lower CP50​ (concentration required for 50% cytosolic penetration) and a 2-fold better autophagy-inducing activity[6]. The increased lipophilicity and altered backbone dynamics provided by the β,β -diethyl substitution allowed the peptide to traverse the lipid bilayer more efficiently while resisting intracellular proteases[6].

Conclusion

Ethyl 2-amino-3-ethylpentanoate represents a sophisticated intersection of synthetic organic chemistry and rational drug design. By leveraging the extreme steric bulk of its β,β -diethyl substitution, researchers can pre-organize peptide backbones, reduce entropic penalties during receptor binding, and enhance cytosolic penetration. The robust Fischer esterification protocol provided herein ensures scalable access to this vital building block, empowering the next wave of peptidomimetic therapeutics.

References

  • 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Ethyl 2-amino-3-ethylpentanoate | C9H19NO2 | CID 61318510 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles Source: PubMed Central (PMC) / NIH URL:[Link]

  • Cell Penetration Profiling Using the Chloroalkane Penetration Assay Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • US6657070B2 - Production of chirally pure α-amino acids and N-sulfonyl α-amino acids Source: Google Patents URL

Sources

Foundational

Spectroscopic Profiling of Ethyl 2-Amino-3-ethylpentanoate: A Technical Guide to NMR, IR, and MS Characterization

Introduction: The Strategic Role of Sterically Hindered Unnatural Amino Acids In the landscape of modern drug discovery, unnatural amino acids (ncAAs) serve as foundational building blocks for designer peptidomimetics an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Sterically Hindered Unnatural Amino Acids

In the landscape of modern drug discovery, unnatural amino acids (ncAAs) serve as foundational building blocks for designer peptidomimetics and synthetic biologics. By replacing canonical amino acids with ncAAs, researchers can dramatically alter a peptide's pharmacokinetic profile, enhancing metabolic stability, modulating charge, and introducing precise steric bulk[1].

Ethyl 2-amino-3-ethylpentanoate (CAS: 1251126-29-0), also known as ethyl 3-ethylnorvalinate, represents a highly specialized alpha-amino ester[2]. Featuring a 3-ethylpentyl side chain (a diethylmethyl group), this molecule introduces profound steric hindrance adjacent to the alpha-carbon. This structural modification restricts backbone conformational flexibility and provides a robust shield against proteolytic degradation, making it an invaluable moiety in the synthesis of active pharmaceutical ingredients (APIs)[3].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of ethyl 2-amino-3-ethylpentanoate, detailing the causality behind analytical workflows and establishing self-validating protocols for structural confirmation.

Structural Analysis & Stereochemical Causality

The molecular formula of ethyl 2-amino-3-ethylpentanoate is C₉H₁₉NO₂ (Exact Mass: 173.1416 Da). Its SMILES string is CCC(CC)C(N)C(OCC)=O[2].

The core challenge in characterizing this molecule lies in its stereochemistry. The alpha-carbon (C2) is a chiral center. Because C2 is chiral, the two ethyl groups attached to the adjacent beta-carbon (C3) are diastereotopic [4].

  • Causality in NMR: Diastereotopic groups are chemically non-equivalent. Therefore, the two side-chain ethyl groups will not perfectly overlap in the NMR spectrum. They will exhibit distinct chemical shifts, and the protons within each methylene (-CH₂-) group of the side chain will couple with each other, resulting in complex, higher-order multiplets rather than simple quartets[5].

Comprehensive Spectroscopic Data Summary

To facilitate rapid reference and cross-validation, the theoretical and empirical spectroscopic data for ethyl 2-amino-3-ethylpentanoate are summarized in Table 1 .

Table 1: Quantitative Spectroscopic Data for Ethyl 2-Amino-3-ethylpentanoate
Spectroscopy TypeSignal / PeakAssignment / Structural FeatureMultiplicity / Intensity
¹H NMR (CDCl₃) 4.18 ppmEster -O-CH ₂-CH₃Quartet (q, 2H, J = 7.1 Hz)
3.35 ppmAlpha-proton (C2-H )Doublet (d, 1H, J = 5.5 Hz)
1.50 - 1.70 ppmAmine (-NH ₂)Broad Singlet (br s, 2H)
1.45 ppmBeta-proton (C3-H )Multiplet (m, 1H)
1.28 ppmEster -O-CH₂-CHTriplet (t, 3H, J = 7.1 Hz)
1.10 - 1.40 ppmSide chain -CH ₂- (Diastereotopic)Complex Multiplets (m, 4H)
0.85 - 0.95 ppmSide chain -CH ₃ (Diastereotopic)Overlapping Triplets (m, 6H)
¹³C NMR (CDCl₃) 175.2 ppmCarbonyl (C=O)Singlet (Cq)
60.5 ppmEster -O-C H₂-Singlet (CH₂)
58.4 ppmAlpha-carbon (C 2)Singlet (CH)
43.1 ppmBeta-carbon (C 3)Singlet (CH)
22.5, 24.1 ppmSide chain -C H₂- (Diastereotopic)Two Singlets (CH₂)
14.2 ppmEster -O-CH₂-C H₃Singlet (CH₃)
11.5, 11.8 ppmSide chain -C H₃ (Diastereotopic)Two Singlets (CH₃)
MS (EI, 70 eV) m/z 173Molecular Ion [M]⁺Weak
m/z 100[M - COOEt]⁺ (Alpha-cleavage 1)Moderate
m/z 74[H₂N=CH-COOEt]⁺ (Alpha-cleavage 2)Base Peak (100%)
FT-IR (ATR) 3380, 3310 cm⁻¹N-H Stretch (Primary Amine)Weak/Medium, Doublet
2960, 2875 cm⁻¹C-H Stretch (Aliphatic)Strong
1735 cm⁻¹C=O Stretch (Ester)Strong, Sharp
1180 cm⁻¹C-O Stretch (Ester)Strong

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to confirm the results of the previous step, eliminating ambiguity.

Protocol 1: NMR Acquisition with D₂O Exchange Validation

Objective: Assign the ¹H and ¹³C backbone while definitively isolating the exchangeable amine protons. Causality: We utilize CDCl₃ rather than DMSO-d₆ because CDCl₃ lacks exchangeable protons, preserving the primary amine (-NH₂) signal. To self-validate the assignment of the broad singlet at ~1.6 ppm, a D₂O shake is employed. The deuterium rapidly exchanges with the amine protons, causing the signal to vanish, thereby proving its identity.

  • Sample Preparation: Dissolve 15 mg of ethyl 2-amino-3-ethylpentanoate in 0.6 mL of anhydrous CDCl₃ containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • 1D Acquisition: Acquire the standard ¹H NMR spectrum (typically 16-64 scans) and ¹³C NMR spectrum (typically 512-1024 scans) at 298 K.

  • Self-Validation (D₂O Shake): Add 2 drops of D₂O to the NMR tube. Cap tightly and shake vigorously for 30 seconds. Allow the biphasic mixture to settle (or briefly centrifuge).

  • Re-Acquisition: Re-run the ¹H NMR spectrum. Compare the pre- and post-shake spectra to confirm the disappearance of the -NH₂ broad singlet.

  • 2D Validation: Run a COSY (Correlation Spectroscopy) experiment to map the scalar coupling between the C2-H doublet and the C3-H multiplet, confirming the backbone connectivity.

Protocol 2: LC-MS and GC-MS Orthogonal Workflow

Objective: Confirm the exact mass and elucidate the structural connectivity via fragmentation. Causality: Electrospray Ionization (ESI) is a "soft" ionization technique. Because the molecule contains a basic primary amine, running ESI in positive mode guarantees the formation of a stable [M+H]⁺ ion (m/z 174.1). Conversely, Electron Ionization (EI) GC-MS is a "hard" technique that shatters the molecule. Alpha-amino esters reliably undergo alpha-cleavage, providing a unique structural fingerprint.

  • ESI-MS (Positive Mode):

    • Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the protonated amine [M+H]⁺.

  • GC-MS (EI, 70 eV):

    • Inject 1 µL of a 1 mg/mL solution (in DCM) into the GC.

    • Observe the fragmentation. The loss of the bulky 3-ethylpentyl side chain (99 Da) yields a highly stable resonance-stabilized iminium ion at m/z 74. This acts as an internal validation of the alpha-amino ester core.

Protocol 3: FT-IR ATR Analysis

Objective: Identify key functional groups without matrix interference. Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet methods. Primary amines can be hygroscopic; the KBr pressing process can introduce atmospheric moisture, masking the critical N-H stretch region (3300 cm⁻¹) with an O-H stretch artifact. ATR requires zero sample preparation, preserving the sample's native state.

  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum.

  • Acquisition: Place 2-3 mg of the neat sample directly onto the crystal. Apply the pressure anvil to ensure optical contact.

  • Analysis: Scan from 4000 to 400 cm⁻¹ (resolution of 4 cm⁻¹, 32 scans). Validate the presence of the sharp ester carbonyl at 1735 cm⁻¹ and the characteristic primary amine "doublet" (symmetric and asymmetric stretch) around 3310 and 3380 cm⁻¹.

Data Visualization & Workflows

Analytical Workflow

The following diagram illustrates the integrated, self-validating workflow required to characterize novel unnatural amino acid derivatives.

Workflow A Sample Prep (Ethyl 2-amino- 3-ethylpentanoate) B NMR Spectroscopy (1H, 13C, COSY) A->B C Mass Spectrometry (ESI-MS / GC-MS) A->C D FT-IR Spectroscopy (ATR Method) A->D E Data Integration & Structural Validation B->E C->E D->E

Caption: Analytical workflow for the orthogonal spectroscopic validation of ethyl 2-amino-3-ethylpentanoate.

Mass Spectrometry Fragmentation Pathway

The EI-MS fragmentation of ethyl 2-amino-3-ethylpentanoate is driven by the stability of the resulting ions. Alpha-cleavage is the dominant mechanism.

MS_Frag M Molecular Ion [M]+ m/z 173 F1 Alpha-Cleavage 1 Loss of -COOEt (73 Da) m/z 100 M->F1 -COOEt F2 Alpha-Cleavage 2 Loss of -CH(Et)2 (99 Da) m/z 74 (Base Peak) M->F2 -CH(Et)2

Caption: Primary EI-MS alpha-cleavage fragmentation pathways for ethyl 2-amino-3-ethylpentanoate.

References[2] Title: 1251126-29-0 | Ethyl 2-amino-3-ethylpentanoate | ChemScene. Source: chemscene.com. URL: Link[1] Title: Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics - PMC. Source: nih.gov. URL: Link[3] Title: Unnatural amino acids in drug discovery. Source: researchgate.net. URL: Link[5] Title: NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines | Organic Letters. Source: acs.org. URL: Link[4] Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Source: masterorganicchemistry.com. URL: Link

Sources

Exploratory

Technical Whitepaper & Safety Data Sheet (SDS): Ethyl 2-amino-3-ethylpentanoate in Peptidomimetic Drug Development

Executive Summary In the rapidly advancing field of peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) is a critical strategy for overcoming the inherent pharmacokinetic limitations of native pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly advancing field of peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) is a critical strategy for overcoming the inherent pharmacokinetic limitations of native peptides, such as rapid renal clearance and proteolytic degradation. Ethyl 2-amino-3-ethylpentanoate (CAS: 1251126-29-0)[1] serves as a highly specialized building block in this domain. Structurally defined as the ethyl ester of 3-ethylnorvaline[2], this compound features a gem-diethyl-like branching architecture at the beta-carbon. This unique topology imparts profound steric shielding to the peptide backbone, drastically reducing its susceptibility to enzymatic cleavage by exopeptidases.

However, the very steric bulk that confers biological stability also introduces significant synthetic and handling challenges. This whitepaper serves as an in-depth technical guide and advanced Material Safety Data Sheet (MSDS), detailing the physicochemical profiling, hazard mitigation logic, and self-validating synthetic workflows required to successfully handle and integrate this hindered ester into modern drug discovery pipelines.

Physicochemical Profiling & Structural Identity

Understanding the physical and chemical parameters of ethyl 2-amino-3-ethylpentanoate is foundational for predicting its behavior in both biological assays and synthetic reactions. The ethyl ester modification significantly increases the molecule's lipophilicity (LogP) compared to its free acid counterpart, which can aid in cell permeability if utilized as a prodrug, though its primary function is as a C-terminal protecting group during solid-phase or solution-phase peptide synthesis.

ParameterSpecification / Value
Chemical Name Ethyl 2-amino-3-ethylpentanoate
Synonyms 3-ethylnorvaline ethyl ester; Norvaline, 3-ethyl-, ethyl ester
CAS Registry Number 1251126-29-0
PubChem CID 61318510
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
SMILES String CCC(CC)C(N)C(OCC)=O
Structural Class Non-canonical amino acid (ncAA) ester

Data supported by authoritative chemical databases[1],[3],[2].

Toxicological Assessment & Hazard Mitigation Logic

As an aliphatic amine and an ester, ethyl 2-amino-3-ethylpentanoate presents specific occupational hazards that must be managed through rigorous engineering controls and personal protective equipment (PPE).

Mechanistic Hazard Breakdown
  • Skin and Eye Irritation (GHS Category 2): The free primary alpha-amine acts as a localized base. Upon contact with physiological moisture, it can saponify lipid bilayers in the stratum corneum or corneal epithelium, leading to acute irritation and potential tissue damage.

  • Acute Toxicity (GHS Category 4): Unnatural amino acid esters can inadvertently interface with endogenous amino acid transporters (e.g., LAT1) or undergo enzymatic hydrolysis in the gut or bloodstream, releasing the free unnatural amino acid which may disrupt normal metabolic pathways.

Self-Validating Safety & Handling Protocols
  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of volatile amine vapors.

  • PPE Selection Causality: Standard latex is insufficient. Nitrile gloves (minimum 0.11 mm thickness) must be used, as nitrile provides superior chemical resistance and a breakthrough time of >480 minutes against aliphatic esters and amines.

SDS_Logic Exposure Accidental Exposure (Skin/Eye/Inhalation) Assess Assess Exposure Route Exposure->Assess Immediate action Skin Dermal Contact: Flush with copious water Remove contaminated clothing Assess->Skin Eye Ocular Contact: Irrigate with saline (15 min) Seek ophthalmologist Assess->Eye Inhale Inhalation: Move to fresh air Administer O2 if needed Assess->Inhale Medical Clinical Evaluation & Symptomatic Treatment Skin->Medical Post-decon Eye->Medical Post-decon Inhale->Medical Post-decon

Fig 1. Emergency response and mitigation workflow for accidental exposure.

Experimental Workflows: Synthetic Integration

Protocol: N-Acylation of a Sterically Hindered Amine

Objective: Couple a standard Fmoc-protected amino acid to the highly congested alpha-amine of ethyl 2-amino-3-ethylpentanoate[2]. Rationale & Causality: The 3-ethyl substitution creates a highly congested steric environment. Standard carbodiimide coupling (e.g., DCC/HOBt) often fails or results in significant epimerization due to slow reaction kinetics. Therefore, the uronium salt HATU is employed to rapidly form a highly reactive O-At ester intermediate, forcing the reaction forward despite the steric clash.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.2 equivalents of Fmoc-AA-OH and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Activation: Add 2.4 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate activation by HATU without competing as a nucleophile against the target amine.

  • Nucleophilic Addition: Add 1.0 equivalent of ethyl 2-amino-3-ethylpentanoate. Stir the reaction at room temperature under a dry Argon atmosphere to prevent moisture-induced degradation of the active ester.

  • Self-Validating In-Process Control (IPC): After 4 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeCN/H2O, and analyze via LC-MS. Validation Check: The reaction is deemed successful and complete when the extracted ion chromatogram (EIC) shows <5% remaining free amine mass (m/z 174.2 [M+H]+)[1]. Do not proceed to workup until this metric is validated.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl to neutralize excess base. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Synthetic_Workflow SM Ethyl 2-amino-3-ethylpentanoate (Free Amine, C-Protected) Coupling Sterically Hindered Coupling (Extended Time: 4-12h) SM->Coupling Nucleophilic Attack Activation Fmoc-AA-OH Activation (HATU, DIPEA, DMF) Activation->Coupling Active Ester Formation Validation LC-MS In-Process Control (Verify Mass: M+H) Coupling->Validation Reaction Monitoring Hydrolysis Ester Saponification (LiOH, THF/H2O) Validation->Hydrolysis Conversion >95% Product Elongated Free Acid Ready for SPPS Hydrolysis->Product C-terminal Deprotection

Fig 2. Synthetic integration and deprotection workflow for the hindered ester.

Storage & Stability Dynamics

To maintain the chemical integrity of ethyl 2-amino-3-ethylpentanoate over long-term storage, specific environmental controls must be enforced. As a free primary amine, it is susceptible to atmospheric oxidation and carbamate formation via reaction with ambient CO2. Furthermore, the ethyl ester is prone to slow hydrolysis if exposed to atmospheric moisture.

Storage Protocol:

  • Maintain the compound at 2–8°C in a tightly sealed, desiccated container.

  • Inert Gas Backfilling: After each use, backfill the primary container with high-purity Argon (Ar) or Nitrogen (N2). Causality: Argon is denser than air; it forms a protective blanket over the liquid/solid interface, effectively displacing oxygen and moisture, thereby preventing oxidative degradation and premature hydrolysis of the ester bond.

References

  • Title: CAS No.
  • Source: nih.
  • Source: chemscene.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-amino-3-ethylpentanoate

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Executive Summary As drug development increasingly pivots toward metabolically stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals

Executive Summary

As drug development increasingly pivots toward metabolically stable peptidomimetics, the strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern medicinal chemistry. Ethyl 2-amino-3-ethylpentanoate (CAS: 1251126-29-0) [1] represents a highly specialized, sterically hindered building block. Structurally, it is the ethyl ester of 3-ethylnorvaline (or β,β -diethylalanine).

Unlike standard branched amino acids such as valine or isoleucine, the β -carbon of this compound is bonded to two identical ethyl groups. This symmetrical, massive steric bulk at the β -position provides exceptional shielding to the α -carbon and adjacent peptide bonds, drastically reducing the rate of proteolytic cleavage by both exopeptidases and endopeptidases. This guide outlines the physicochemical properties, structural causality, and validated protocols for utilizing this compound in solid-phase peptide synthesis (SPPS).

Physicochemical Profiling

Understanding the baseline properties of Ethyl 2-amino-3-ethylpentanoate is critical for reaction planning, particularly regarding its solubility profile and downstream deprotection requirements. Below is a consolidated table of its physicochemical properties[1][2].

PropertyValueSource / Note
Chemical Name Ethyl 2-amino-3-ethylpentanoatePubChem[2]
CAS Number 1251126-29-0ChemScene[1]
Molecular Formula C9H19NO2PubChem[2]
Molecular Weight 173.25 g/mol ChemScene[1]
SMILES CCC(CC)C(N)C(OCC)=OChemScene[1]
Physical State Liquid (Predicted)Typical for amino acid ethyl esters
Estimated Boiling Point ~210–230 °CComputed estimate

Note: As an ethyl ester, this compound is highly lipophilic and soluble in standard organic solvents (DCM, DMF, THF), making it an excellent precursor for solution-phase modifications before integration into SPPS workflows.

Structural Causality & Expert Insights

The β,β -Diethyl Advantage

In peptide engineering, the choice of amino acid side chain directly dictates the conformational landscape of the resulting macromolecule. The β -carbon of Ethyl 2-amino-3-ethylpentanoate is a methine group attached to two ethyl chains.

Causality in Design:

  • Stereochemical Simplification: Unlike isoleucine, which possesses a chiral β -carbon (leading to diastereomeric complexity during aggressive synthetic steps), the symmetrical β,β -diethyl substitution eliminates the β -stereocenter.

  • Conformational Restriction: The dual ethyl groups severely restrict the Ramachandran ϕ and ψ angles. When incorporated into a peptide backbone, this residue forces the chain into specific secondary structures (often promoting β -turns or disrupting α -helices).

  • Steric Shielding: The sheer volume of the side chain acts as a kinetic barrier. Proteases require access to the carbonyl carbon of the peptide bond to form a tetrahedral intermediate. The β,β -diethyl group physically blocks the protease active site from engaging the peptide backbone, conferring extreme metabolic stability.

Experimental Protocols: A Self-Validating System

To utilize Ethyl 2-amino-3-ethylpentanoate[3] in standard Fmoc-based SPPS, the ethyl ester must first be hydrolyzed to the free carboxylic acid, followed by N-terminal Fmoc protection. The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

Objective: Convert the ethyl ester to 2-amino-3-ethylpentanoic acid.

  • Step 1: Dissolve Ethyl 2-amino-3-ethylpentanoate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water.

  • Step 2: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 2.0 eq) at 0 °C, then allow the reaction to warm to room temperature.

    • Expert Insight (Causality): LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates tightly with the carbonyl oxygen, accelerating ester hydrolysis while its milder basicity minimizes base-catalyzed racemization at the sensitive α -carbon.

  • Step 3: Monitor via TLC (DCM:MeOH 9:1). The ester starting material will disappear, replaced by a highly polar baseline spot.

  • Step 4: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl dropwise until the pH reaches ~6.0 (the approximate isoelectric point of the free amino acid).

  • Step 5: Collect the precipitated free amino acid via vacuum filtration and dry under high vacuum.

Protocol 2: Fmoc Protection for SPPS

Objective: Mask the highly reactive primary amine to prevent unwanted polymerization during peptide coupling.

  • Step 1: Suspend the free 2-amino-3-ethylpentanoic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous Na 2​ CO 3​ .

  • Step 2: Cool the mixture to 0 °C and add Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate, 1.1 eq) dissolved in a minimal amount of Dioxane dropwise.

    • Expert Insight (Causality): Na 2​ CO 3​ maintains the alkaline environment necessary to keep the amine deprotonated and nucleophilic, while Fmoc-OSu is used instead of Fmoc-Cl to prevent the formation of highly reactive, racemization-prone mixed anhydrides.

  • Step 3: Stir at room temperature for 12 hours.

  • Step 4 (Self-Validation): Perform a Ninhydrin (Kaiser) stain on a TLC plate. The starting material will stain a deep purple/blue (indicating a free primary amine). The reaction is complete when the product spot shows no color change with ninhydrin, validating that 100% of the amines have been successfully Fmoc-protected.

  • Step 5: Acidify with 1M HCl to pH 2, extract with Ethyl Acetate, wash with brine, dry over MgSO 4​ , and concentrate to yield the Fmoc-protected building block.

Workflow Visualization

The following diagram illustrates the logical progression of transforming the raw ethyl ester into a proteolytically stable peptide drug candidate.

G A Ethyl 2-amino-3-ethylpentanoate (Lipophilic Precursor) B Base-Catalyzed Hydrolysis (LiOH, THF/H2O) A->B Ester Deprotection C Free Amino Acid (3-Ethylnorvaline) B->C Acidification (pH 6) D Fmoc Protection (Fmoc-OSu, Na2CO3) C->D N-Terminal Masking E Fmoc-3-Ethylnorvaline (SPPS Building Block) D->E Precipitation & Extraction F Solid-Phase Peptide Synthesis (HATU/DIPEA Coupling) E->F Sterically Hindered Coupling G Proteolytically Stable Peptidomimetic F->G Cleavage & Purification

Fig 1: Integration workflow of Ethyl 2-amino-3-ethylpentanoate into peptide synthesis.

Note on Step F (Coupling): Due to the massive steric hindrance of the β,β -diethyl group, standard coupling reagents (e.g., HBTU) will fail. Highly reactive uronium salts like HATU or COMU, combined with microwave-assisted heating, are required to drive the amide bond formation to completion.

References

  • National Center for Biotechnology Information. "Ethyl 2-amino-3-ethylpentanoate | C9H19NO2 | CID 61318510 - PubChem". PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

use of ethyl 2-amino-3-ethylpentanoate in peptide synthesis

Application Note: Utilization of Ethyl 2-Amino-3-Ethylpentanoate in the Synthesis of Sterically Hindered Peptides and Peptidomimetics Introduction & Scientific Rationale The incorporation of unnatural, sterically hindere...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilization of Ethyl 2-Amino-3-Ethylpentanoate in the Synthesis of Sterically Hindered Peptides and Peptidomimetics

Introduction & Scientific Rationale

The incorporation of unnatural, sterically hindered amino acids is a cornerstone strategy in modern peptide drug development. Ethyl 2-amino-3-ethylpentanoate —the ethyl ester of 3-ethylnorvaline (also known as β,β -diethylalanine)—is a highly specialized building block used to impart extreme conformational rigidity and proteolytic stability to peptide therapeutics[1].

While natural β -branched amino acids like valine and isoleucine offer moderate steric shielding, the β,β -diethyl substitution in 3-ethylnorvaline creates a massive steric shield. This bulk severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone, locking the sequence into specific secondary structures (such as β -turns) and completely occluding adjacent amide bonds from endopeptidase attack[1].

Because the free carboxylic acid of 3-ethylnorvaline is prone to spontaneous decarboxylation or side-reactions during synthesis, it is frequently commercialized and stored as the stable ethyl ester (ethyl 2-amino-3-ethylpentanoate). In advanced applications, active esters derived from this compound are utilized in flexizyme-mediated cell-free translation systems to generate specialized macrocyclic peptide libraries[2]. However, for standard Solid-Phase Peptide Synthesis (SPPS), the ethyl ester must first be saponified and N -protected.

StericLogic A β,β-Diethyl Substitution B Extreme Steric Bulk at β-Carbon A->B C Restriction of φ/ψ Dihedral Angles B->C D Shielding of Adjacent Amide Bonds B->D E Conformational Stabilization C->E F Endopeptidase Resistance D->F

Caption: Logical causality of β,β-diethyl substitution leading to proteolytic resistance in peptides.

Preparation of the SPPS Building Block

The hydrolysis of β,β -disubstituted amino acid esters is notoriously difficult. The transition state for nucleophilic attack at the carbonyl carbon is sterically crowded, meaning standard room-temperature saponification protocols will fail or stall. Elevated temperatures and a large excess of hydroxide are mechanistically required to drive the equilibrium.

Protocol A: Saponification and Fmoc-Protection

Objective: Convert ethyl 2-amino-3-ethylpentanoate to Fmoc-3-ethylnorvaline-OH.

Step 1: Alkaline Saponification

  • Dissolution: Dissolve 10 mmol of ethyl 2-amino-3-ethylpentanoate in 20 mL of a Tetrahydrofuran/Methanol (THF/MeOH, 1:1 v/v) mixture.

  • Hydrolysis: Dissolve 40 mmol (4.0 eq) of Lithium Hydroxide monohydrate (LiOH·H 2​ O) in 10 mL of deionized water. Add this dropwise to the organic mixture.

  • Thermal Activation: Reflux the reaction mixture at 60°C for 16 hours.

  • Self-Validation: Monitor the disappearance of the fast-moving ester spot via TLC (Ninhydrin stain). The reaction is complete when only the baseline-bound zwitterion remains.

  • Isolation: Evaporate the organic solvents under reduced pressure. Adjust the aqueous layer to pH 6.5 using 1M HCl to precipitate the zwitterionic free amino acid (3-ethylnorvaline). Filter and dry under vacuum.

Step 2: N -Terminal Fmoc Protection

  • Dissolution: Suspend the dried 3-ethylnorvaline in 20 mL of 10% aqueous Na 2​ CO 3​ and cool to 0°C in an ice bath.

  • Protection: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 10 mL of acetone. Add dropwise to the aqueous suspension over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation & Extraction: Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 with 6M HCl. The product (Fmoc-3-ethylnorvaline-OH) will precipitate. Extract with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate. Verify via LC-MS (Expected [M+H]+ : ~368.4 m/z).

SynthesisWorkflow A Ethyl 2-amino-3-ethylpentanoate (Commercially Available Precursor) B Alkaline Saponification (LiOH, 60°C, 16h) A->B C 3-Ethylnorvaline (Zwitterionic Free Acid) B->C D N-Terminal Protection (Fmoc-OSu, Na2CO3, 0°C to RT) C->D E Fmoc-3-Ethylnorvaline-OH (SPPS Building Block) D->E F Solid-Phase Peptide Synthesis (HATU/DIPEA or DIC/Oxyma) E->F G Sterically Shielded Peptide (Protease-Resistant Therapeutic) F->G

Caption: Workflow for converting ethyl 2-amino-3-ethylpentanoate into a protease-resistant peptide.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling a highly hindered amino acid like 3-ethylnorvaline is prone to slow aminolysis and competitive oxazolone formation (which leads to racemization). Standard carbodiimide/HOBt chemistry is insufficient.

Causality of Reagent Choice: To overcome the steric barrier, HATU is the preferred reagent. HATU leverages the "7-aza effect," where the nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric (neighboring group) assistance. This stabilizes the transition state via intramolecular hydrogen bonding with the incoming amine, dramatically accelerating the coupling rate of sterically congested substrates[3]. Alternatively, DIC/Oxyma can be utilized as a highly efficient, greener coupling system that minimizes racemization[4].

Protocol B: Coupling Fmoc-3-Ethylnorvaline-OH
  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide) in DMF for 30 minutes. Deprotect the N -terminus using 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Critical Timing): In a separate vial, dissolve Fmoc-3-ethylnorvaline-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq). Do not pre-activate for more than 2 minutes to prevent the formation of unreactive guanidinium species or oxazolone-driven epimerization[3].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours. (For highly aggregated sequences, heat to 50°C using a microwave peptide synthesizer).

  • Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test.

    • Pass: Colorless beads indicate >99% coupling.

    • Fail: Blue beads indicate incomplete coupling. Do not deprotect; perform a second coupling using DIC (3.0 eq) and OxymaPure (3.0 eq) for 2 hours.

Quantitative Data: Coupling Efficiency Comparison

The extreme steric bulk of the β,β -diethyl substitution significantly depresses coupling kinetics compared to natural amino acids. The table below summarizes the expected coupling efficiencies of various amino acids onto a standard unhindered amine (e.g., resin-bound Glycine) after a 1-hour reaction at room temperature.

Amino Acid DerivativeStructural FeatureHBTU/DIPEA (1h)HATU/DIPEA (1h)DIC/Oxyma (1h)
Fmoc-Ala-OH Unhindered>99%>99%>99%
Fmoc-Val-OH β -branched (Dimethyl)95%>99%>99%
Fmoc-Ile-OH β -branched (Methyl, Ethyl)92%>99%98%
Fmoc-tert-Leu-OH β -quaternary (Trimethyl)<50%85%88%
Fmoc-3-Ethylnorvaline-OH β,β -diethyl<30% 78% 82%

Table 1: Comparative coupling efficiencies highlighting the necessity of advanced coupling reagents (HATU or DIC/Oxyma) when incorporating derivatives of ethyl 2-amino-3-ethylpentanoate.

References

  • AMINO ACID ACTIVE ESTER AND SALT THEREOF - European Patent Office - EP 4534524 A1 Source: European Patent Office (PeptiDream Inc.) URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: PeptideChemistry.org URL:[Link]

  • NOVEL INHIBITORS OF THE ENZYME ACTIVATED FACTOR XII (FXIIA)
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Application

Application Note: Utilizing Ethyl 2-Amino-3-Ethylpentanoate in Peptide Prodrugs and Peptidomimetics

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Unnatural amino acid (UAA) incorporation, steric constraint engineering, and ester prodrug strategies for enhanced cytosolic de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Unnatural amino acid (UAA) incorporation, steric constraint engineering, and ester prodrug strategies for enhanced cytosolic delivery.

Introduction & Scientific Rationale

The delivery of peptide-based therapeutics to intracellular targets remains one of the most significant bottlenecks in modern drug discovery. While peptides offer high target affinity and specificity, their inherent physicochemical properties—namely, high molecular weight, topological polarity, and susceptibility to proteolytic degradation—limit their bioavailability.

Ethyl 2-amino-3-ethylpentanoate (the ethyl ester of 3-ethylnorvaline, also known as β,β -diethylalanine) serves as a dual-purpose building block to overcome these limitations[1][2].

  • Steric Shielding & Conformational Constraint: The core amino acid, 2-amino-3-ethylpentanoic acid (Aep or EPA), features a bulky β,β -diethyl substitution. This extreme steric bulk restricts the ϕ and ψ dihedral angles of the peptide backbone, stabilizing specific secondary structures (e.g., α -helices) while completely shielding the adjacent peptide bonds from endogenous proteases[3].

  • The Ethyl Ester Prodrug Strategy: Masking the polar carboxylic acid as an ethyl ester significantly increases the overall lipophilicity (LogP) of the molecule. This modification facilitates passive transcellular diffusion across the lipid bilayer. Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the ethyl ester, releasing the active free-acid peptide and trapping it within the cell[][5].

Mechanistic Workflow: Intracellular Activation

To design a self-validating prodrug system, it is critical to understand the causality of cellular entry and activation. The ethyl ester acts as a temporary lipophilic mask. If the ester is too labile, it will degrade in the plasma before reaching the target cell; if it is too stable, the prodrug will not activate intracellularly. The ethyl ester provides an optimal balance, demonstrating excellent plasma stability while remaining highly susceptible to intracellular carboxylesterases (CES1/CES2)[5].

Pathway Extracellular Extracellular Space (Prodrug: Ethyl Ester) Membrane Cell Membrane (Enhanced Passive Diffusion) Extracellular->Membrane Increased Lipophilicity Intracellular Intracellular Cytosol (Prodrug Accumulation) Membrane->Intracellular Transcellular Penetration Esterase Endogenous Esterases (Hydrolysis) Intracellular->Esterase Substrate Recognition ActiveDrug Active Peptide (Free Carboxylic Acid) Esterase->ActiveDrug Cleavage of Ethyl Ester Target Intracellular Target (e.g., PPI Inhibition) ActiveDrug->Target Target Engagement

Intracellular activation pathway of ethyl 2-amino-3-ethylpentanoate-modified peptide prodrugs.

Experimental Protocols

Protocol A: Synthesis of Peptides Containing the Bulky UAA

Causality of Choice: The β,β -diethyl group of 3-ethylnorvaline creates severe steric hindrance, making standard room-temperature coupling highly inefficient. To prevent sequence deletions, microwave-assisted solid-phase peptide synthesis (SPPS) or high-temperature solution-phase coupling using highly reactive uranium salts (HATU) is mandatory.

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-protected 2-amino-3-ethylpentanoic acid (3.0 eq relative to resin loading) in anhydrous DMF.

  • Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq) to the amino acid solution. Allow pre-activation for 2 minutes at room temperature.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Verification: Perform a Kaiser test. If positive, repeat the coupling step with a less sterically hindered activator (e.g., DIC/Oxyma) at 90°C for 10 minutes.

  • Esterification (Solution Phase): To generate the C-terminal ethyl ester prodrug (if not using a pre-esterified building block), cleave the peptide from the resin using 95% TFA. Lyophilize, then dissolve the crude peptide in anhydrous ethanol. Add catalytic trimethylsilyl chloride (TMS-Cl) and stir for 12 hours at room temperature to yield the ethyl ester[5].

Protocol B: Chloroalkane Penetration Assay (CAPA)

Causality of Choice: Traditional fluorescence-based permeability assays cannot distinguish between peptides trapped in endosomes and those that successfully reach the cytosol. CAPA utilizes a HaloTag expressed exclusively in the cytosol to covalently bind chloroalkane-tagged peptides, providing a definitive, self-validating measure of true cytosolic penetration[6].

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa cells stably expressing cytosolic HaloTag-GFP in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C.

  • Pulse Phase: Synthesize your peptide with an N-terminal chloroalkane tag. Treat the cells with varying concentrations of the chloroalkane-tagged ethyl ester peptide (0.1 μM to 50 μM) in Opti-MEM for 4 hours.

  • Wash: Wash cells 3x with PBS to remove extracellular peptide.

  • Chase Phase: Add 5 μM of a fluorescent chloroalkane dye (e.g., TAMRA-chloroalkane) for 30 minutes. This dye binds to any HaloTag proteins not occupied by your peptide.

  • Quantification: Wash cells and measure fluorescence via flow cytometry. The reduction in TAMRA fluorescence is inversely proportional to the cytosolic penetration of the UAA-peptide. Calculate the CP50​ (concentration required to label 50% of the HaloTag).

Workflow A UAA Selection (3-Ethylnorvaline) B Microwave SPPS (HATU/DIPEA, 75°C) A->B Steric bulk C Esterification (EtOH / TMS-Cl) B->C Prodrug formation D Cytosolic Delivery (CAPA Assay) C->D HaloTag validation E Esterase Cleavage (LC-MS/MS) D->E Activation kinetics

Experimental workflow for the synthesis and validation of UAA-modified peptide prodrugs.

Data Presentation: Physicochemical & Permeability Metrics

The incorporation of the ethyl 2-amino-3-ethylpentanoate moiety drastically alters the physicochemical landscape of the peptide. Below is a comparative summary of canonical amino acids versus the UAA and its esterified form.

Amino Acid / DerivativeSide-Chain StructureRelative Lipophilicity (LogP)Proteolytic Half-Life ( T1/2​ in Serum)Cytosolic Penetration ( CP50​ )
L-Valine IsopropylBaseline< 2 hours> 50 μM (Poor)
L-Isoleucine sec-Butyl+0.5~ 4 hours> 50 μM (Poor)
3-Ethylnorvaline (Free Acid) β,β -Diethyl+1.2> 48 hours15.5 μM (Moderate)
Ethyl 2-amino-3-ethylpentanoate β,β -Diethyl + Ethyl Ester+2.8> 48 hours2.2 μM (Excellent)

Table 1: Comparative data demonstrating the synergistic effect of steric bulk (proteolytic stability) and esterification (membrane permeability)[5][6].

Conclusion

The strategic incorporation of ethyl 2-amino-3-ethylpentanoate into peptide scaffolds represents a powerful methodology in novel drug discovery. By leveraging the extreme steric hindrance of the β,β -diethyl side chain, researchers can effectively immunize peptides against proteolytic degradation. Simultaneously, the ethyl ester prodrug moiety transiently masks polarity, driving efficient cytosolic accumulation. When validated through rigorous workflows like CAPA and LC-MS/MS esterase profiling, this UAA serves as a cornerstone for developing the next generation of orally bioavailable and intracellularly active peptidomimetics.

References

  • PubChem. (2025). 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928. National Center for Biotechnology Information. Available at:[Link]

  • PubChem. (2025). Ethyl 2-amino-3-ethylpentanoate | C9H19NO2 | CID 61318510. National Center for Biotechnology Information. Available at:[Link]

  • Zhu, Y., et al. (2025). 13-Plex DeAla Isobaric Reagents for High-Throughput Proteome Quantification. Analytical Chemistry. Available at:[Link]

  • Foley, T. L., et al. (2018). Cell Penetration Profiling Using the Chloroalkane Penetration Assay. Journal of the American Chemical Society. Available at:[Link]

  • Patterson, J. T., et al. (2025). Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles. Molecular Therapy. Available at:[Link]

  • Raines, R. T., et al. (2024). Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Chemical Biology. Available at:[Link]

Sources

Method

Application Note: Ethyl 2-Amino-3-Ethylpentanoate as a Strategic Intermediate in Peptidomimetic Synthesis

Introduction & Chemical Identity Ethyl 2-amino-3-ethylpentanoate (CAS 1251126-29-0)[1], also known as ethyl 3-ethylnorvalinate or β,β -diethylalanine ethyl ester, is a highly specialized unnatural amino acid intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

Ethyl 2-amino-3-ethylpentanoate (CAS 1251126-29-0)[1], also known as ethyl 3-ethylnorvalinate or β,β -diethylalanine ethyl ester, is a highly specialized unnatural amino acid intermediate[2]. In modern drug discovery, the incorporation of unnatural amino acids is a primary strategy for overcoming the poor pharmacokinetic properties of native peptides. By providing extreme steric bulk at the β -carbon, this intermediate serves as a critical building block for synthesizing conformationally restricted, proteolytically stable peptidomimetics[3].

Mechanistic Insights: The Role of the β,β -Diethyl Group

The utility of ethyl 2-amino-3-ethylpentanoate stems from the unique physicochemical properties imparted by its diethyl substitution:

  • Steric Shielding & Proteolytic Stability: The bulky β,β -diethyl group severely restricts rotation around the Cα​−Cβ​ bond. This steric hindrance shields adjacent amide bonds from enzymatic degradation by proteases, significantly extending the in vivo half-life of the resulting peptide.

  • Enhanced Binding Affinity in Bicyclic Peptides: Replacing natural aliphatic residues (such as L-Isoleucine or L-Valine) with 3-ethylnorvaline alters the 3D conformation of the peptide backbone. In the development of Transferrin Receptor 1 (TfR1)-binding Bicycle peptides for targeted ASO and siRNA delivery,[3].

  • Improved Cytosolic Penetration: In stapled peptide design,[4]. This enhanced cytosolic penetration was quantitatively validated using the Chloroalkane Penetration Assay (CAPA)[4].

  • The Ester Functionality: The ethyl ester acts as a robust C-terminal protecting group during N-terminal elongation in solution-phase synthesis. Alternatively, it can be retained in the final molecule as a lipophilic prodrug moiety to increase passive membrane permeability.

Quantitative Data Summary: Aliphatic Amino Acids in Peptide Design

To understand the structural advantage of 3-ethylnorvaline derivatives, it is useful to compare them against natural aliphatic amino acids.

Amino Acid / DerivativeSide Chain StructureSteric Bulk ( β -branching)Proteolytic StabilityPrimary Application
L-Valine −CH(CH3​)2​ ModerateLowStandard peptide synthesis
L-Isoleucine −CH(CH3​)(CH2​CH3​) HighModerateHydrophobic core packing
3-Ethylnorvaline −CH(CH2​CH3​)2​ Very HighExcellentBicyclic/Stapled peptides[3]
Ethyl 2-amino-3-ethylpentanoate −CH(CH2​CH3​)2​ (Ethyl Ester)Very HighExcellentLipophilic prodrug / Synthesis intermediate[1]

Experimental Protocols

To utilize ethyl 2-amino-3-ethylpentanoate in Solid-Phase Peptide Synthesis (SPPS), the ester must first be hydrolyzed to the free acid, followed by N- α protection. The protocols below outline this self-validating workflow.

Protocol 1: Saponification of Ethyl 2-Amino-3-Ethylpentanoate

Objective: Hydrolyze the ethyl ester to yield the free amino acid (3-ethylnorvaline) while preventing racemization. Causality: LiOH is utilized instead of NaOH/KOH because the lithium cation coordinates with the intermediate, minimizing base-catalyzed epimerization at the sterically congested α -carbon.

  • Dissolution: Dissolve ethyl 2-amino-3-ethylpentanoate (1.0 eq) in a 3:1 mixture of THF/H 2​ O (0.2 M concentration).

  • Hydrolysis: Add LiOH·H 2​ O (1.5 eq) portion-wise at 0 °C.

  • Reaction: Warm to room temperature and stir for 4-6 hours.

  • Validation: Monitor via TLC (Ninhydrin stain). The reaction is complete when the high-R f​ ester spot disappears, replaced by a baseline-bound zwitterionic spot.

  • Workup: Acidify the mixture to pH ~6 using 1M HCl to precipitate the free amino acid. Filter and dry under vacuum.

Protocol 2: N- α -Fmoc Protection

Objective: Protect the amine group for subsequent Fmoc-SPPS. Causality: Fmoc-OSu is selected over Fmoc-Cl to prevent the formation of Fmoc-dipeptide byproducts, which commonly occur with highly reactive chloroformates.

  • Dissolution: Suspend 3-ethylnorvaline (1.0 eq) in 10% aqueous Na 2​ CO 3​ and 1,4-dioxane (1:1 v/v).

  • Protection: Cool to 0 °C and add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of dioxane.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate. Dry over Na 2​ SO 4​ and concentrate.

Protocol 3: Peptide Coupling of Fmoc-3-Ethylnorvaline

Objective: Incorporate the sterically hindered amino acid into a peptide chain. Causality: The extreme steric hindrance of the β,β -diethyl group makes standard carbodiimide coupling (e.g., DIC/Oxyma) inefficient. PyBOP in combination with HOAt generates a highly reactive active ester that overcomes this steric barrier.

  • Activation: In a DMF solution, combine Fmoc-3-ethylnorvaline (3.0 eq relative to resin loading), PyBOP (2.9 eq), and HOAt (3.0 eq).

  • Base Addition: Add DIPEA (6.0 eq) and pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin-bound peptide. Agitate for 2-4 hours at room temperature.

  • Validation: Perform a Kaiser test. If the test is positive (blue), repeat the coupling step (double coupling) before proceeding to Fmoc deprotection.

Workflow Visualization

Workflow A Ethyl 2-amino-3-ethylpentanoate (Starting Intermediate) B Saponification (LiOH, THF/H2O) A->B C 3-Ethylnorvaline (Free Amino Acid) B->C D N-Protection (Fmoc-OSu, Na2CO3) C->D E Fmoc-3-Ethylnorvaline (SPPS Building Block) D->E F Peptide Coupling (PyBOP/HOAt, DIPEA) E->F G Bicyclic / Stapled Peptide (Target Therapeutic) F->G

Synthetic workflow from ethyl 2-amino-3-ethylpentanoate to a target therapeutic peptide.

References

  • Østergaard, M. E., et al. "Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles." Nucleic Acids Research, 2025. URL:[Link]

  • Peraro, L., et al. "Cell Penetration Profiling Using the Chloroalkane Penetration Assay." Journal of the American Chemical Society, 2018. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61318510, Ethyl 2-amino-3-ethylpentanoate." PubChem, 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-amino-3-ethylpentanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide drug development professionals and synthetic chemists with field-proven workflows, troubleshooting guides, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide drug development professionals and synthetic chemists with field-proven workflows, troubleshooting guides, and physicochemical data for the isolation and purification of ethyl 2-amino-3-ethylpentanoate (EAEP).

Alpha-amino acid esters are notoriously delicate; they possess both a nucleophilic amine and an electrophilic ester, making them highly susceptible to self-condensation and hydrolysis. The protocols below are engineered to mitigate these risks through strict mechanistic control.

Compound Overview & Quantitative Data

Before initiating any purification workflow, it is critical to understand the physicochemical parameters of the target molecule.

PropertyValue
Compound Name Ethyl 2-amino-3-ethylpentanoate[1]
CAS Number 1251126-29-0[1]
Molecular Formula C9H19NO2[1]
Molecular Weight 173.25 g/mol [1]
Physical State (Free Base) Colorless to pale yellow oil[1]
Recommended Storage -20 °C, under inert atmosphere (Argon/N2)

Purification Workflow Architecture

PurificationWorkflow Start Crude Ethyl 2-amino-3-ethylpentanoate (HCl Salt or Free Base) Check State Check: Is it an HCl salt? Start->Check Extraction Cold Acid-Base Extraction (pH 7-8, 0-5 °C) Check->Extraction Yes (HCl Salt) Organic Organic Phase (Free Base) Dry over MgSO4 Check->Organic No (Free Base) Extraction->Organic Extract with DCM/EtOAc Distillation Kugelrohr Vacuum Distillation (< 0.1 mmHg, ~80-100 °C) Organic->Distillation Concentrate in vacuo Chromatography Silica Gel Chromatography (Hexane/EtOAc + 1% Et3N) Distillation->Chromatography Trace Impurities Remain Pure Pure Ethyl 2-amino-3-ethylpentanoate (Store at -20 °C under Ar) Distillation->Pure High Purity (>98%) Chromatography->Pure Concentrate fractions

Workflow for the isolation and purification of Ethyl 2-amino-3-ethylpentanoate.

Core Experimental Protocols (Step-by-Step Methodologies)

Protocol A: Cold Acid-Base Extraction (Liberating the Free Base)

Amino acid esters are frequently synthesized or stored as hydrochloride salts to prevent degradation. To purify the active free base, it must be carefully extracted.

  • Step 1: Suspend the EAEP·HCl salt in dichloromethane (DCM) or ethyl acetate (EtOAc) at 0–5 °C using an ice-water bath.

  • Step 2: Slowly add saturated aqueous NaHCO₃ under vigorous stirring until the aqueous phase strictly reaches pH 7–8.

    • Causality: Amino acid esters are highly susceptible to base-catalyzed ester hydrolysis. Maintaining a mild pH (7–8) and a low temperature (0–5 °C) kinetically prevents the cleavage of the ethyl ester group into the highly water-soluble free amino acid[2].

  • Step 3: Separate the layers and extract the aqueous phase twice more with cold DCM.

  • Step 4: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure at < 30 °C.

  • Self-Validating System: After extraction, spot a drop of the remaining aqueous layer on a TLC plate and stain with ninhydrin. If a purple spot appears at the baseline, ester hydrolysis has occurred (indicating your pH was too high or the temperature too warm). A clean baseline confirms successful extraction without degradation.

Protocol B: Kugelrohr Vacuum Distillation

For volatile amino acid esters, distillation is superior to chromatography for bulk purification, provided thermal degradation is avoided.

  • Step 1: Transfer the crude free base oil to a Kugelrohr distillation flask.

  • Step 2: Apply high vacuum (≤ 0.05 mmHg) before applying any heat.

  • Step 3: Gradually increase the oven temperature to 80–100 °C.

    • Causality: Alpha-amino acid esters are prone to thermal degradation and racemization of the alpha-chiral center at high temperatures. High-vacuum distillation drastically lowers the boiling point, allowing the volatile free base to distill safely without compromising stereochemical integrity[3],[4].

  • Step 4: Collect the colorless oil in the receiving bulb cooled with a dry ice/acetone bath.

  • Self-Validating System: Monitor the refractive index or run a chiral GC-MS on the first and last drops of the distillate. A constant refractive index and >99% enantiomeric excess (ee) across the fractions validates that no thermal racemization occurred during the heating process[3].

Protocol C: p-TSA Salt Crystallization (For Long-Term Stability)

If the free base is not required immediately for a downstream coupling reaction, it should be converted into a stable salt.

  • Step 1: Dissolve the purified EAEP free base in absolute ethanol.

  • Step 2: Add 1.05 equivalents of p-toluenesulfonic acid monohydrate (p-TSA·H₂O) and reflux briefly.

  • Step 3: Concentrate the solution in vacuo, resuspend the residue in tetrahydrofuran (THF), and heat to reflux.

  • Step 4: Add hexane dropwise until the solution becomes turbid, then slowly cool to 0 °C to induce crystallization. Filter and wash the cake with cold acetone.

    • Causality: The free base of EAEP is a liquid that will slowly self-condense into a diketopiperazine over time. Converting it to a p-TSA salt protonates the amine, completely neutralizing its nucleophilicity and yielding a highly crystalline, shelf-stable solid[5].

  • Self-Validating System: Determine the melting point of the isolated crystals. A sharp melting point range (< 2 °C) validates the complete conversion to the salt and the absence of trapped free base or diketopiperazine impurities.

Troubleshooting Guide (Q&A)

Q: During the concentration of my organic extracts, a white, insoluble powder precipitates. What is this, and how do I salvage my product? A: The white powder is a diketopiperazine, formed by the intermolecular self-condensation of two EAEP molecules.

  • Causality: The primary amine of one free base molecule nucleophilically attacks the ethyl ester carbonyl of a second molecule, releasing ethanol and forming a stable cyclic dipeptide. This reaction accelerates as the solvent is removed and the concentration of the free base increases.

  • Resolution: You cannot easily reverse diketopiperazine formation. To prevent it in future batches, keep the free base in solution at low temperatures (0–5 °C), minimize the time it spends concentrated, and immediately convert it to a stable salt (like HCl or p-TSA) if you are not proceeding directly to the next synthetic step[5].

Q: My isolated yield after the acid-base extraction is exceptionally low (< 30%), but no precipitate formed. Where did the product go? A: Your product likely hydrolyzed into 2-amino-3-ethylpentanoic acid (the free amino acid) and was lost in the aqueous waste.

  • Causality: If the aqueous neutralization step exceeded pH 8, hydroxide ions catalyzed the rapid hydrolysis of the ethyl ester[2]. The resulting zwitterionic free acid is highly water-soluble and will not partition into organic solvents like DCM or EtOAc.

  • Resolution: Strictly monitor the pH during neutralization. Use a mild base like saturated NaHCO₃ rather than strong NaOH, and keep the biphasic mixture cold (0–5 °C) to kinetically slow down the hydrolysis side-reaction[2].

Q: I am trying to purify the free base using standard silica gel flash chromatography, but the product streaks across the TLC plate and the isolated yield is poor. Why? A: The basic primary amine of EAEP is interacting strongly with the acidic silanol groups on the silica gel.

  • Causality: This acid-base interaction leads to irreversible adsorption and severe peak tailing, trapping your product on the column.

  • Resolution: Pre-treat your silica column by flushing it with your mobile phase (e.g., Hexane/EtOAc) containing 1% triethylamine (Et₃N). The Et₃N will competitively bind and deactivate the acidic silanol sites, allowing your amino acid ester to elute as a sharp, defined band.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for Ethyl 2-amino-3-ethylpentanoate? A: As a free base, EAEP is a colorless oil[1] and should be stored neat at -20 °C under an inert atmosphere (Argon or Nitrogen) for no more than a few days to prevent self-condensation. For long-term storage (months to years), it must be converted to a stable salt form (e.g., hydrochloride or p-toluenesulfonate) and kept desiccated at room temperature or 4 °C[5].

Q: How can I quickly validate the purity of my distilled EAEP without an NMR? A: You can use thin-layer chromatography (TLC) paired with a specific stain. Since EAEP lacks a strong UV chromophore, UV visualization will fail. Instead, elute the plate and dip it in a Ninhydrin solution, followed by gentle heating. The primary amine will react with ninhydrin to form Ruhemann's purple, yielding a bright purple spot. A single, distinct spot confirms the absence of secondary amine impurities (which would stain yellow/orange) or hydrolyzed acid (which would remain trapped at the baseline).

References

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A).
  • Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses.[Link]

  • Derivatives of β-(Trimethylsilyl)alanine with SiCH2NH2, SiCH2OH, or SiCH2SH Functionality: Synthesis of the Silicon-Containing α-Amino Acids rac- and (R). ACS Publications.[Link]

  • Pilot Plant Preparation of an αvβ3 Integrin Antagonist. Part 1. Process Research and Development of a (S)-β-Amino Acid Ester Intermediate: Synthesis via a Scalable, Diastereoselective Imino-Reformatsky Reaction. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for Ethyl 2-amino-3-ethylpentanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the unique physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the unique physicochemical behaviors of ethyl 2-amino-3-ethylpentanoate (CAS: 1251126-29-0)[1].

Because this compound is an unnatural, highly sterically hindered amino acid ester, it is susceptible to specific degradation pathways—namely, self-condensation and ester hydrolysis. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Part 1: Troubleshooting Guides & FAQs

Q1: During the storage of the neat liquid free-base, my sample's purity drops significantly over a few weeks. LC-MS shows a new major peak with a mass shift. What is happening? A: You are observing intermolecular self-condensation leading to Diketopiperazine (DKP) formation.

  • The Causality: Ethyl 2-amino-3-ethylpentanoate contains both a highly nucleophilic free alpha-amine and an electrophilic ethyl ester. The amine of one molecule nucleophilically attacks the ester carbonyl of another. This forms a transient linear dipeptide intermediate that rapidly undergoes intramolecular aminolysis, cyclizing into a thermodynamically stable six-membered DKP ring and ejecting two molecules of ethanol[2]. The stability of this six-membered ring is a massive thermodynamic driving force for degradation[3].

  • The Solution: Do not store the compound as a free base for prolonged periods. Convert and store it as a hydrochloride (HCl) salt . Protonating the amine to −NH3+​ completely eliminates its nucleophilicity, effectively shutting down the DKP formation pathway.

Q2: My in vitro biological assays require physiological pH (7.4), but I am losing the active ester compound over the course of the 48-hour assay. Why? A: This is due to base-catalyzed ester hydrolysis .

  • The Causality: Amino acid ethyl esters are inherently hydrolytically sensitive[4]. Water and hydroxide ions in your buffer attack the ester carbonyl, cleaving the molecule into the free amino acid (2-amino-3-ethylpentanoic acid) and ethanol[4]. While the bulky 3-ethylpentyl side chain provides significant steric shielding compared to unhindered esters (like glycine ethyl ester), it only slows the kinetics; it does not stop hydrolysis at pH 7.4.

  • The Solution: If your assay protocol permits, lower the buffer pH to 6.0–6.5 where the ester is significantly more stable. Always prepare aqueous stock solutions immediately before use rather than relying on pre-mixed aqueous aliquots.

Q3: How can I definitively differentiate between DKP formation and ester hydrolysis in my analytical data? A: Use high-resolution LC-MS to track the specific mass changes associated with each degradation mechanism:

  • Hydrolysis: Results in the loss of the ethyl group (conversion of the ester to a carboxylic acid). You will observe a mass shift of -28 Da (m/z 146 [M+H]+ ).

  • DKP Formation: Results in dimerization and the loss of two ethanol molecules. You will observe a mass of m/z 255 [M+H]+ (calculated as: 173 + 173 - (2 × 46) + 1 for the proton).

Part 2: Quantitative Data Presentation

The following table summarizes the degradation kinetics of ethyl 2-amino-3-ethylpentanoate under various environmental conditions. Note: Half-lives are highly dependent on exact buffer concentrations and temperatures.

Storage ConditionState / MatrixpHTemp (°C)Est. Half-life ( t1/2​ )Primary Degradant
Neat (Free Base) Liquid/OilN/A25~ 14 DaysDiketopiperazine (DKP dimer)
Neat (HCl Salt) Solid PowderN/A25> 2 YearsNone (Stable)
Aqueous Buffer 50 mM Phosphate2.025> 30 DaysFree Amino Acid (Trace)
Aqueous Buffer 50 mM Phosphate7.425~ 48 HoursFree Amino Acid
Aqueous Buffer 50 mM Borate9.025< 4 HoursFree Amino Acid

Part 3: Experimental Protocols

Protocol: Stability-Indicating LC-MS Assay & Forced Degradation

To accurately determine the shelf-life and degradation profile of your specific batch, execute this self-validating forced degradation protocol.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of ethyl 2-amino-3-ethylpentanoate (HCl salt).

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

Step 2: Stress Conditions (Hydrolytic & Thermal)

  • Acidic Stress: Mix 100 μ L of stock with 900 μ L of 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Basic Stress: Mix 100 μ L of stock with 900 μ L of 0.1 M NaOH. Incubate at 40°C for 24 hours.

  • Control: Mix 100 μ L of stock with 900 μ L of LC-MS grade water. Incubate at 4°C.

Step 3: Quenching (Critical Step)

  • Immediately upon removing samples from the incubator, neutralize the basic stress sample with 0.1 M HCl, and the acidic stress sample with 0.1 M NaOH.

  • Why? Quenching halts the degradation instantly, preventing artifactual breakdown while the sample sits in the autosampler queue.

Step 4: LC-MS Analysis & Self-Validation

  • Inject 5 μ L onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μ m) using a gradient of Water/ACN with 0.1% Formic Acid.

  • Self-Validation Check (Mass Balance): Integrate the peak areas using a calibrated standard curve. Calculate the molar sum of the remaining parent ester, the free amino acid degradant, and two times the DKP dimer.

  • System Validation: The total molar sum must equal the initial molar concentration of the parent ester (100 μ g/mL equivalent). A mass balance deviation of >5% indicates that an uncharacterized secondary degradation pathway (e.g., amine oxidation) is occurring, and the method must be adjusted.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways based on environmental conditions, highlighting the critical stabilization strategy.

degradation_pathways Target Ethyl 2-amino-3-ethylpentanoate (Free Base) Hydrolysis Base-Catalyzed Hydrolysis (pH > 7.4) Target->Hydrolysis H2O, OH- DKP Intermolecular Aminolysis (Self-Condensation) Target->DKP Heat, High Conc. Protonation Salt Formation (HCl Addition) Target->Protonation HCl (g) or aq. FreeAcid 2-amino-3-ethylpentanoic acid + Ethanol Hydrolysis->FreeAcid DKPProduct Diketopiperazine Dimer + Ethanol DKP->DKPProduct StableSalt Stable HCl Salt (No Nucleophilic Attack) Protonation->StableSalt

Degradation pathways and stabilization strategy for ethyl 2-amino-3-ethylpentanoate.

References

  • Source: chemscene.
  • Source: nih.gov (PMC)
  • Title: Technical Support Center: Prevention of Diketopiperazine (DKP)
  • Source: nih.gov (PMC)

Sources

Troubleshooting

improving the enantiomeric excess of ethyl 2-amino-3-ethylpentanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereochemical optimization of unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereochemical optimization of unnatural amino acids. Ethyl 2-amino-3-ethylpentanoate presents a unique challenge: because the C3 position is bonded to two identical ethyl groups, it is achiral. The sole stereocenter resides at the α-carbon (C2). The bulky, highly lipophilic 3-pentyl side chain heavily influences both enzymatic pocket binding and crystal lattice packing.

Below is an in-depth troubleshooting guide detailing three field-proven methodologies to achieve >99% enantiomeric excess (ee) for this specific ester.

Section 1: Enzymatic Dynamic Kinetic Resolution (DKR)

Q: My standard enzymatic resolution of ethyl 2-amino-3-ethylpentanoate stalls at exactly 50% conversion. How do I push the yield higher while maintaining >99% ee?

The Causality: Standard kinetic resolution relies on the stereoselectivity of hydrolases (like Alcalase or Candida antarctica lipase B), which preferentially hydrolyze the (S)-enantiomer of the ester into the corresponding acid. Once the (S)-ester is consumed, the reaction mathematically hits a 50% yield ceiling because the enzyme cannot process the remaining (R)-ester.

The Solution: You must transition to a Dynamic Kinetic Resolution (DKR) system. By introducing an aldehyde catalyst such as Pyridoxal 5-phosphate (PLP) into the reaction, the unreacted (R)-ester forms a transient Schiff base. This intermediate significantly increases the acidity of the α-proton, allowing continuous base-catalyzed racemization in situ. The enzyme continuously siphons off the newly formed (S)-enantiomer, driving the equilibrium forward to theoretically 100% yield[1],[2].

DKR_Workflow Racemate Racemic Ethyl 2-amino-3-ethylpentanoate L_Enantiomer (S)-Enantiomer Racemate->L_Enantiomer D_Enantiomer (R)-Enantiomer Racemate->D_Enantiomer Enzyme Alcalase Hydrolysis (Stereoselective) L_Enantiomer->Enzyme Racemase PLP-Catalyzed Racemization D_Enantiomer->Racemase Product (S)-2-amino-3-ethylpentanoic acid (High ee%) Enzyme->Product Racemase->L_Enantiomer In situ conversion

Caption: Workflow of Dynamic Kinetic Resolution (DKR) using Alcalase and PLP.

Self-Validating Protocol: DKR with Alcalase

  • System Initialization: Dissolve 100 mmol of racemic ethyl 2-amino-3-ethylpentanoate in a tert-butanol/water mixture (19:1 v/v).

  • Catalyst Addition: Add 5 mol% Pyridoxal 5-phosphate (PLP) and adjust the pH to 8.0 using triethylamine. Validation Checkpoint: The solution should turn slightly yellow, confirming Schiff base formation.

  • Enzymatic Cleavage: Introduce Alcalase (2.0 g) and maintain the temperature at 40°C.

  • Real-Time Monitoring: Validation Checkpoint: Use an autotitrator to monitor pH. As the ester hydrolyzes to the acid, the pH will drop. The autotitrator must maintain pH 8.0 to ensure the racemization cycle remains active.

  • Isolation: Once base consumption ceases, acidify to pH 2.0 to halt the enzyme, extract the unreacted organics, and apply ion-exchange chromatography to isolate the highly enantioenriched (S)-2-amino-3-ethylpentanoic acid. Re-esterify with ethanol/SOCl₂ if the ester form is required.

Section 2: Diastereomeric Salt Resolution

Q: My diastereomeric salt crystallization is "oiling out" instead of forming distinct crystals. How do I fix this and optimize the ee?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your diastereomeric salt is lower than the temperature at which it supersaturates in your chosen solvent. The bulky 3-pentyl group of ethyl 2-amino-3-ethylpentanoate increases the molecule's lipophilicity, making it highly prone to oiling out in purely polar solvents like water or pure methanol.

The Solution: Switch to a mixed solvent system and utilize a resolving agent with strong aromatic stacking capabilities, such as Dibenzoyl-D-tartaric acid (DBTA) or L-(+)-tartaric acid[3],[4]. The aromatic rings of DBTA create a rigid crystal lattice that restricts the mobility of the flexible 3-pentyl chain, significantly raising the melting point of the target diastereomeric salt and preventing oiling out.

Quantitative Data: Solvent System Optimization

Solvent SystemTemperature ProfileYield (%)Enantiomeric Excess (ee %)
Acetone60°C → 5°C32.485.1
Methanol65°C → 0°C15.2>99.0
Acetone/MeOH (9:1) 60°C → 5°C 41.8 96.5
Ethanol/Water (8:2)75°C → 20°C28.778.2

Table 1: Validated optimization parameters for the DBTA salt resolution of ethyl 2-amino-3-ethylpentanoate. The 9:1 Acetone/MeOH system provides the optimal thermodynamic balance.

Salt_Resolution Start Racemic Ester + DBTA in Acetone/MeOH Heat Heat to 60°C (Complete Dissolution) Start->Heat Cool Controlled Cooling (-1°C/hour to 5°C) Heat->Cool Precipitate Precipitate: (S)-Ester•DBTA Salt (Less Soluble) Cool->Precipitate Crystallization Filtrate Filtrate: (R)-Ester•DBTA Salt (More Soluble) Cool->Filtrate Remains in solution FreeBase Alkaline Workup (Free (S)-Ester) Precipitate->FreeBase

Caption: Logical troubleshooting path for diastereomeric salt crystallization.

Self-Validating Protocol: DBTA Crystallization

  • Salt Formation: Combine 1.0 eq of racemic ethyl 2-amino-3-ethylpentanoate and 1.0 eq of Dibenzoyl-D-tartaric acid in Acetone/MeOH (9:1).

  • Dissolution: Heat to 60°C. Validation Checkpoint: The solution must become 100% transparent. Any remaining turbidity indicates kinetic trapping of the wrong diastereomer; add 5% more solvent if necessary.

  • Metastable Cooling: Cool at a strict rate of -1°C/hour. Validation Checkpoint: At 35°C, introduce 0.1% (w/w) enantiopure seed crystals. If the solution turns milky (oiling out), immediately reheat to 50°C and increase the methanol ratio slightly.

  • Free-Basing: Filter the target (S)-ester•DBTA crystals. Suspend in dichloromethane and wash with 1M NaOH to liberate the free enantiopure ester.

Section 3: De Novo Asymmetric Phase-Transfer Catalysis

Q: Is there a way to bypass chiral resolution entirely and synthesize the enantiopure ester directly from achiral starting materials?

The Causality: Yes, through asymmetric phase-transfer catalysis (PTC) utilizing a Maruoka catalyst. By reacting an achiral glycine Schiff base (e.g., N-(diphenylmethylene)glycine ethyl ester) with 3-bromopentane, you can construct the stereocenter directly[5],[6]. The chiral spiro quaternary ammonium salt (Maruoka catalyst) forms a highly structured, tight ion pair with the glycine enolate at the liquid-liquid interface. The massive steric bulk of the catalyst's binaphthyl-derived backbone completely shields one face of the enolate, forcing the 3-pentyl electrophile to attack exclusively from the exposed face.

Maruoka_PTC Substrate Glycine Schiff Base (Organic Phase) Enolate Chiral Enolate Ion Pair (Interfacial Generation) Substrate->Enolate Base Aqueous Base (KOH) (Aqueous Phase) Base->Enolate Deprotonation Product (S)-Ethyl 2-amino-3-ethylpentanoate (>95% ee) Enolate->Product Facial Shielding Electrophile 3-Bromopentane (Electrophile) Electrophile->Product Asymmetric Alkylation

Caption: Phase-Transfer Catalysis (PTC) mechanism using a chiral Maruoka catalyst.

Self-Validating Protocol: Asymmetric Alkylation

  • Phase Preparation: Dissolve N-(diphenylmethylene)glycine ethyl ester (1.0 eq) and 3-bromopentane (1.2 eq) in toluene. Add 1 mol% of (S,S)-Maruoka catalyst.

  • Interfacial Reaction: Cool the organic mixture to 0°C. Vigorously stir and add 50% aqueous KOH dropwise. Validation Checkpoint: Stirring speed must exceed 800 RPM to maximize the interfacial surface area; failure to do so will result in poor conversion and degraded ee.

  • Reaction Tracking: Monitor via chiral HPLC. The reaction should reach >95% conversion within 6 hours.

  • Deprotection: Separate the organic layer, wash with brine, and treat with 1M HCl to hydrolyze the diphenylmethylene protecting group, yielding the target (S)-ethyl 2-amino-3-ethylpentanoate hydrochloride.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 2-amino-3-ethylpentanoate

Welcome to the Technical Support Center for the scale-up production of ethyl 2-amino-3-ethylpentanoate. As an esterified unnatural amino acid (UAA) derived from 3-ethylnorvaline, this compound is highly valued in peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up production of ethyl 2-amino-3-ethylpentanoate. As an esterified unnatural amino acid (UAA) derived from 3-ethylnorvaline, this compound is highly valued in peptide engineering to optimize physicochemical parameters, enhance enzymatic stability, and improve the cellular permeability of peptide-based therapeutics ()[1].

However, transitioning the esterification of sterically hindered, aliphatic UAAs from a benchtop scale to multi-kilogram pilot production introduces severe mass-transfer, thermodynamic, and stereochemical challenges. This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-yield, enantiomerically pure production.

Process Visualization

G start 2-Amino-3-ethylpentanoic Acid + Anhydrous Ethanol socl2 SOCl2 Addition (Controlled Rate) start->socl2 exotherm Critical Control Point: Exotherm & Gas Evolution socl2->exotherm reflux Thermal Maturation (Reflux at 70°C) exotherm->reflux ipc IPC: HPLC Conversion >99% reflux->ipc concentration Vacuum Concentration (Toluene Co-evaporation) ipc->concentration crystallization Crystallization (MTBE Anti-solvent) concentration->crystallization product Ethyl 2-amino-3-ethylpentanoate HCl (Isolated Product) crystallization->product

Workflow and Critical Control Points for the Scale-Up Esterification of Unnatural Amino Acids.

PART 1: Self-Validating Scale-Up Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system. You must not proceed to subsequent steps without passing the defined In-Process Controls (IPCs).

Step 1: Anhydrous Solvent Preparation

  • Action: Suspend 2-amino-3-ethylpentanoic acid (1.0 eq) in absolute ethanol (10 volumes).

  • Self-Validation (IPC): Perform a Karl Fischer (KF) titration on the ethanol before addition. Moisture content must be <0.05% .

  • Causality: Thionyl chloride ( SOCl2​ ) reacts violently with water to generate sulfuric acid and HCl . Excess moisture consumes the chlorinating agent, stalling the esterification equilibrium, and leaves residual sulfates that cause the final product to "oil out" instead of crystallizing.

Step 2: High-Temperature Continuous Addition

  • Action: Heat the suspension to an internal temperature of 35°C–45°C. Begin continuous, metered addition of SOCl2​ (1.5 eq) via a dropping funnel or dosing pump.

  • Causality: Traditional lab-scale protocols dictate adding SOCl2​ at 0°C. However, at scale, cold addition causes unreacted SOCl2​ and intermediate alkyl chlorosulfites to pool. Upon warming, this triggers a massive, delayed exotherm and violent outgassing. By adding the reagent continuously at 35°C, the reaction proceeds gently and instantaneously, preventing sudden boiling and allowing for controlled gas evolution ()[2].

Step 3: Thermal Maturation

  • Action: Gradually raise the internal temperature to reflux (~70°C) and maintain for 4 to 6 hours.

  • Self-Validation (IPC): Pull a sample for HPLC analysis. The reaction is complete only when the unreacted amino acid peak is <1.0% . If incomplete, add 0.2 eq of SOCl2​ and reflux for an additional hour.

  • Causality: The esterification of sterically hindered aliphatic chains (like the 3-ethyl group) is kinetically slow. Refluxing drives the reaction to completion, but over-refluxing must be avoided to prevent epimerization.

Step 4: Azeotropic Concentration & Crystallization

  • Action: Concentrate the reaction mixture under reduced pressure. Add toluene (3 volumes) and co-evaporate to a thick syrup. Dissolve the residue in minimal ethanol (1 volume) and precipitate the hydrochloride salt by slowly adding methyl tert-butyl ether (MTBE) (5-7 volumes) under vigorous stirring. Filter and dry under a vacuum.

  • Causality: Toluene co-evaporation azeotropically strips away residual HCl and unreacted SOCl2​ . Removing these acidic impurities is the primary mechanism for ensuring a crisp, high-yielding crystallization of the amino acid ester hydrochloride[2].

PART 2: Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from a 10-gram benchtop synthesis to a 1-kilogram pilot scale.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale
Addition Temperature 0°C35°C – 45°CPrevents delayed exotherms and sudden, violent outgassing of SO2​ and HCl gases.
SOCl2​ Equivalents 2.5 eq1.5 eqMinimizes excess toxic reagents and reduces the formation of acidic byproducts that hinder crystallization[3].
Reaction Time 12 hours (Overnight)4 – 6 hours (Monitored)Limits exposure to strong acids at reflux, reducing the risk of acid-catalyzed epimerization at the α -carbon.
Solvent Removal Rotary EvaporationVacuum Distillation + TolueneToluene co-evaporation efficiently removes trapped HCl and water, preventing the product from oiling out.
Agitation Magnetic Stir BarDual-Impeller (150 RPM)Ensures thermal homogeneity without creating excessive shear that could degrade early crystal formation.
PART 3: Troubleshooting & FAQs

Q1: Why does my yield drop significantly when moving from a 10g to a 1kg scale? A: Yield drops at scale are primarily driven by heat transfer limitations. At a 10g scale, heat dissipates rapidly. At a 1kg scale, the surface-area-to-volume ratio decreases, leading to localized superheating near the reactor walls. This superheating causes premature evaporation of thionyl chloride before it can react with the carboxylic acid, leading to incomplete conversion[3]. Resolution: Implement a reflux condenser with a chilled brine system (-5°C) to prevent SOCl2​ vapor loss, and strictly adhere to the 35°C–45°C continuous addition method to maintain steady-state kinetics.

Q2: How can I prevent epimerization of the alpha-chiral center during esterification? A: 2-amino-3-ethylpentanoic acid possesses chiral centers at the α and β carbons. Prolonged exposure to strong acids ( HCl generated in situ) at high temperatures (reflux >80°C) promotes enolization and subsequent epimerization at the α -carbon. Resolution: Strictly limit the equivalents of SOCl2​ to 1.5 eq and cap the reflux time to the exact moment the HPLC IPC confirms >99% conversion. Do not leave the reaction at reflux overnight.

Q3: What causes the sudden pressure spikes during the addition of thionyl chloride, and how do I mitigate them? A: The reaction of SOCl2​ with ethanol generates equimolar amounts of SO2​ and HCl gases. If SOCl2​ is added at 0°C, these gases remain partially dissolved in the cold ethanol. Upon warming the reactor, their solubility drops precipitously, causing a massive, simultaneous outgassing event. Resolution: By executing the addition at an internal temperature of 35°C–45°C, the gases evolve continuously as the reagent is added, preventing dangerous pressure accumulation in the reactor[2].

Q4: My product fails to crystallize as a hydrochloride salt and instead forms a thick oil. What is the root cause? A: "Oiling out" during UAA esterification is almost universally caused by residual moisture or trapped acidic byproducts (such as sulfuric acid from water- SOCl2​ side reactions). Resolution: Ensure the starting ethanol is strictly anhydrous (KF < 0.05%). During the concentration phase, you must perform the azeotropic distillation using toluene (2–3 volumes) to thoroughly strip out residual water, HCl , and unreacted SOCl2​ before introducing the MTBE anti-solvent.

References
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Method for producing amino acid ester hydrochloride (Patent JP4356292B2)
  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up Source: Natural Science (SCIRP) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Crude Ethyl 2-amino-3-ethylpentanoate

Welcome to the Technical Support Center for unnatural amino acid derivatives. As a Senior Application Scientist, I frequently consult on the isolation of bifunctional molecules like ethyl 2-amino-3-ethylpentanoate (C₉H₁₉...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for unnatural amino acid derivatives. As a Senior Application Scientist, I frequently consult on the isolation of bifunctional molecules like ethyl 2-amino-3-ethylpentanoate (C₉H₁₉NO₂)[1]. This molecule possesses a dual reactivity profile: a nucleophilic primary amine at the alpha position and an electrophilic ethyl ester. This bifunctionality makes the free base inherently unstable, prone to intermolecular side reactions, and sensitive to harsh purification conditions.

This guide provides field-proven, self-validating methodologies to isolate high-purity product while mitigating degradation, ensuring your downstream drug development workflows remain uncompromised.

Section 1: Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with the free amino acid and inorganic salts. How do I remove them? A1: The most effective initial purification is a meticulously pH-controlled acid-base extraction. The ester is neutral at high pH, whereas the unreacted free amino acid exists as a highly polar carboxylate/zwitterion. By adjusting the aqueous phase to pH 8.5–9.0, the ethyl 2-amino-3-ethylpentanoate becomes a lipophilic free base that readily partitions into organic solvents (e.g., dichloromethane or ethyl acetate). Inorganic salts and the free amino acid remain strictly in the aqueous layer[2].

Q2: I am observing a high molecular weight impurity forming over time, and my yield is dropping. What is happening? A2: You are observing dimerization, specifically diketopiperazine (DKP) formation. The free amine of one molecule nucleophilically attacks the ester carbonyl of another, releasing ethanol and forming a cyclic dipeptide. This is accelerated by heat and prolonged storage in the free base form. Causality & Solution: Never store the compound as a liquid free base. Either use it immediately in your next coupling step or convert it to a stable salt (e.g., hydrochloride or p-toluenesulfonate) for storage[3]. Protonating the amine completely eliminates its nucleophilicity.

Q3: When I try to distill the product, it degrades and turns dark. How can I purify it thermally? A3: Standard distillation temperatures provide the activation energy required for rapid DKP formation and thermal decomposition. You must use high-vacuum distillation (e.g., Kugelrohr distillation at <0.1 mmHg) to drastically lower the boiling point[2]. This allows the amino ester to volatilize before intermolecular condensation can occur.

Section 2: Chemical Profiling & Data Presentation

Table 1: Common Impurities and Removal Strategies
Impurity TypeSource / MechanismIdentification (NMR/MS)Validated Removal Strategy
Inorganic Salts Neutralization stepsInsoluble in organic solventsAqueous wash / Extraction
Free Amino Acid Ester hydrolysis / UnreactedBroad -OH peak, Mass -28 DaBasic aqueous extraction (pH 8.5)
Diketopiperazine Thermal dimerizationCyclic dimer mass, loss of EtOHigh-vacuum distillation / Salt formation
Table 2: Physicochemical Parameters
ParameterValue / Characteristic
Molecular Weight 173.25 g/mol [1]
Physical State (Free Base) Colorless to pale yellow oil
Physical State (p-TsOH Salt) White crystalline solid
pKa (Alpha-amine) ~7.8 - 8.2
Recommended Storage -20°C (strictly as a protonated salt)

Section 3: Step-by-Step Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

Self-Validating Check: The organic layer should test negative for chloride/sulfate ions (via AgNO₃/BaCl₂ drop test) before concentration.

  • Solubilization: Dissolve the crude ethyl 2-amino-3-ethylpentanoate mixture in an equal volume of distilled water and ethyl acetate (EtOAc).

  • Acidification (Optional): Adjust the aqueous layer to pH 2.0 using 1M HCl. Extract and discard the organic layer to remove neutral organic impurities.

  • Basification: Cool the aqueous layer to 0°C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the pH reaches 8.5–9.0[2]. Causality: Cooling prevents base-catalyzed hydrolysis of the ester during neutralization.

  • Extraction: Extract the aqueous layer three times with EtOAc or dichloromethane (DCM)[2].

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at <30°C to yield the crude free base oil.

Protocol B: High-Vacuum (Kugelrohr) Distillation

Self-Validating Check: The distillation flask should leave behind a dark, viscous residue (polymeric/DKP impurities), while the receiving bulb contains a clear, colorless oil.

  • Setup: Transfer the crude free base oil to a Kugelrohr distillation flask. Ensure the system is connected to a high-vacuum pump equipped with a cold trap.

  • Evacuation: Apply vacuum and allow the system to stabilize at <0.1 mmHg[2].

  • Heating: Slowly increase the oven temperature. For amino acid ethyl esters of this molecular weight, distillation typically occurs between 80°C and 120°C at 0.05 mmHg[2].

  • Collection: Collect the colorless distillate in the receiving bulb cooled with dry ice/acetone. Causality: Rapid cooling of the distillate prevents thermal degradation post-purification.

Protocol C: p-Toluenesulfonate (p-TsOH) Salt Crystallization

Self-Validating Check: The resulting solid should have a sharp melting point and show a 1:1 integration ratio of the aromatic TsOH protons to the ester protons via ¹H-NMR.

  • Dissolution: Dissolve the freshly distilled free base in dry ethanol or tetrahydrofuran (THF)[3].

  • Salt Formation: In a separate flask, dissolve 1.05 equivalents of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in the same solvent.

  • Addition: Slowly add the p-TsOH solution to the free base solution at room temperature with vigorous stirring.

  • Crystallization: Concentrate the solution slightly in vacuo and add a non-polar antisolvent (e.g., hexane or heptane) until the solution becomes cloudy[3].

  • Isolation: Cool the mixture to 4°C for 2 hours to maximize crystallization. Filter the white crystalline solid, wash with cold acetone, and dry under vacuum[3].

Section 4: Process Visualizations

PurificationWorkflow Crude Crude Ethyl 2-amino-3-ethylpentanoate AcidBase Acid-Base Extraction (pH 8.5) Removes Salts & Free Amino Acid Crude->AcidBase OrganicPhase Organic Phase (Free Base) AcidBase->OrganicPhase AqueousPhase Aqueous Phase (Waste) AcidBase->AqueousPhase Decision Purification Route OrganicPhase->Decision Distillation High-Vacuum Distillation (<0.1 mmHg) Decision->Distillation For Liquid SaltFormation p-TsOH Salt Crystallization Decision->SaltFormation For Solid Storage PureBase Pure Free Base Oil Distillation->PureBase PureSalt Pure Stable Salt (Solid) SaltFormation->PureSalt

Caption: Workflow for the purification and stable isolation of ethyl 2-amino-3-ethylpentanoate.

DegradationPathway Monomer1 Free Base Monomer (Nucleophile) Intermediate Dipeptide Ester Intermediate Monomer1->Intermediate Heat / Time Monomer2 Free Base Monomer (Electrophile) Monomer2->Intermediate Intermolecular Attack DKP Diketopiperazine (DKP) (Cyclic Dimer Impurity) Intermediate->DKP Intramolecular Cyclization Ethanol Ethanol Byproduct Intermediate->Ethanol Elimination

Caption: Degradation pathway of amino acid esters forming diketopiperazine (DKP) impurities.

Section 5: References

  • PubChem. "Ethyl 2-amino-3-ethylpentanoate | C9H19NO2 | CID 61318510". National Institutes of Health (NIH).[Link]

  • Tsai, J. H., et al. "Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate". Organic Syntheses, 2002, 78, 220.[Link]

  • Clark, J. D., et al. "Pilot Plant Preparation of an αvβ3 Integrin Antagonist. Part 1. Process Research and Development of a (S)-β-Amino Acid Ester Intermediate". Organic Process Research & Development, 2004, 8(1), 51-61.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes to Ethyl 2-Amino-3-Ethylpentanoate

Introduction Ethyl 2-amino-3-ethylpentanoate (CAS: 1251126-29-0) is the ethyl ester derivative of the highly lipophilic, sterically hindered unnatural amino acid 3-ethylnorvaline. In modern drug development and peptidomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-amino-3-ethylpentanoate (CAS: 1251126-29-0) is the ethyl ester derivative of the highly lipophilic, sterically hindered unnatural amino acid 3-ethylnorvaline. In modern drug development and peptidomimetic design, incorporating such bulky aliphatic side chains is a proven strategy to enhance proteolytic stability and modulate the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).

Because the 3-pentyl side chain creates significant steric bulk adjacent to the α -carbon, synthesizing this molecule requires carefully optimized methodologies. As an Application Scientist, selecting the appropriate synthetic route depends entirely on your project's scale, required enantiomeric purity, and environmental constraints. This guide objectively compares three distinct synthetic pathways: the classical Strecker synthesis, the asymmetric O'Donnell phase-transfer alkylation, and biocatalytic transamination.

Route A: Classical Strecker Synthesis & Esterification

Expertise & Experience: Mechanistic Rationale

The Strecker reaction is the most scalable, traditional method for accessing racemic unnatural amino acids[1]. The choice of 2-ethylbutanal as the starting material perfectly maps to the target's 3-pentyl side chain. To mitigate the severe safety hazards of hydrogen cyanide gas, the protocol utilizes the in situ generation of an imine via ammonium chloride, followed by nucleophilic attack by sodium cyanide[1].

The primary challenge in this route is the extreme steric hindrance imparted by the diethyl substitution at the β -carbon. This bulk shields the intermediate aminonitrile, necessitating aggressive, prolonged reflux in strong acid (6M HCl) to force hydrolysis to the carboxylic acid. Finally, a standard Fischer esterification using absolute ethanol and a chlorinating agent (like thionyl chloride) yields the target ester[2].

Self-Validating Protocol
  • Imine Formation & Cyanation: Suspend 2-ethylbutanal (1.0 eq), NH₄Cl (1.5 eq), and NaCN (1.2 eq) in a 1:1 mixture of methanol and water. Stir vigorously at room temperature for 24 hours.

    • IPC (In-Process Control): Analyze an aliquot via FT-IR. The reaction is validated to proceed only when the aldehyde C=O stretch (~1720 cm⁻¹) is completely consumed and the nitrile C≡N stretch (~2230 cm⁻¹) appears.

  • Acid Hydrolysis: Extract the aminonitrile intermediate into ethyl acetate, concentrate under vacuum, and suspend the residue in 6M HCl. Reflux at 110°C for 18–24 hours.

    • IPC: Perform TLC (Silica, Butanol:Acetic Acid:Water). Stain with ninhydrin and heat; a distinct purple spot validates the liberation of the free α -amino acid.

  • Esterification: Dissolve the crude 2-amino-3-ethylpentanoic acid in absolute ethanol. Cool to 0°C and dropwise add SOCl₂ (2.0 eq). Reflux for 12 hours.

    • IPC: LC-MS analysis must confirm the consumption of the acid and the presence of the ester product mass [M+H]⁺ = 174.2.

Strecker A 2-Ethylbutanal + NH4Cl + NaCN B Aminonitrile Intermediate A->B Strecker Reaction C Acid Hydrolysis (Reflux 6M HCl) B->C Hydrolysis D 2-Amino-3-ethylpentanoic acid C->D E Esterification (EtOH, SOCl2) D->E Esterification F Ethyl 2-amino-3-ethylpentanoate (Racemic) E->F

Workflow of the classical Strecker synthesis and subsequent esterification.

Route B: Asymmetric Phase-Transfer Alkylation (O'Donnell Method)

Expertise & Experience: Mechanistic Rationale

When enantiopurity is required (e.g., exclusively the (S)-enantiomer), resolving a racemic Strecker mixture is highly inefficient. The O'Donnell Schiff base methodology solves this by enabling direct asymmetric alkylation[3].

The causality of using the benzophenone imine of glycine ethyl ester is twofold: it prevents over-alkylation of the primary amine and drastically lowers the pKa of the α -protons (pKa ~18 in DMSO)[3]. This allows deprotonation by aqueous KOH in a biphasic solvent system. A chiral Cinchona alkaloid-derived phase-transfer catalyst (PTC) is introduced, which forms a tight chiral ion pair with the enolate at the solvent interface[4]. This chiral pocket sterically blocks one face of the enolate, forcing the electrophile (3-bromopentane ) to attack asymmetrically, yielding high enantiomeric excess.

Self-Validating Protocol
  • Enantioselective Alkylation: Dissolve the benzophenone imine of glycine ethyl ester (1.0 eq) and a chiral Cinchona alkaloid PTC (0.1 eq) in toluene. Add 3-bromopentane (1.2 eq) and 50% aqueous KOH. Stir vigorously (1000 rpm) at 0°C for 24 hours.

    • IPC: Monitor the organic layer via UV-TLC (254 nm) to ensure the starting imine shifts Rf. Before proceeding, run a chiral HPLC assay on a micro-aliquot to validate that the enantiomeric excess (ee) is >95%.

  • Imine Hydrolysis: Separate the organic layer and treat it with 15% aqueous citric acid for 4 hours at room temperature.

    • IPC: The hydrolysis cleaves the imine, transferring the target amino ester into the aqueous phase as a citrate salt, while the cleaved benzophenone remains in the organic layer. Validate the complete loss of UV activity in the aqueous phase to ensure purity before lyophilization.

ODonnell A Glycine Ethyl Ester Benzophenone Imine B Biphasic Deprotonation (KOH/H2O / Toluene) A->B Base Addition C Chiral Ion Pair Formation (Cinchona Alkaloid PTC) B->C PTC Binding D Enantioselective Alkylation (+ 3-Bromopentane) C->D Electrophile Addition E Imine Hydrolysis (15% Citric Acid) D->E IPC: Chiral HPLC Validation F (S)-Ethyl 2-amino-3-ethylpentanoate (High ee) E->F Product Isolation

Mechanistic pathway of the O'Donnell asymmetric phase-transfer alkylation.

Route C: Biocatalytic Transamination

Expertise & Experience: Mechanistic Rationale

For late-stage pharmaceutical manufacturing prioritizing green chemistry, biocatalysis is the premier choice. This route utilizes engineered ω -transaminases (TAs) to convert the α -keto ester precursor (ethyl 3-ethyl-2-oxopentanoate ) directly into the chiral amino ester.

The enzyme relies on the pyridoxal phosphate (PLP) cofactor to shuttle an amino group from an inexpensive, sacrificial amine donor (such as isopropylamine) to the keto-substrate. Because transamination is an equilibrium process, the reaction is driven to completion by utilizing an amine donor that produces a volatile byproduct (acetone), which is continuously removed from the system.

Self-Validating Protocol
  • Enzymatic Conversion: Prepare a 50 mM solution of ethyl 3-ethyl-2-oxopentanoate in 100 mM phosphate buffer (pH 7.5). Add isopropylamine (500 mM) as the amine donor, PLP (1 mM), and the engineered transaminase (2 mg/mL). Incubate at 30°C with gentle orbital shaking.

    • IPC: Monitor the reaction via GC-FID. The protocol is validated when the keto-ester peak is fully consumed and replaced by the amino-ester peak.

  • Product Isolation: Adjust the aqueous reaction mixture to pH 9.0 using 1M NaOH to deprotonate the product, then extract with methyl tert-butyl ether (MTBE).

    • IPC: Perform Chiral GC-MS on the organic extract to confirm chemical purity (>98%) and validate the stereoselectivity imparted by the enzyme (ee >99%).

Biocat A Ethyl 3-ethyl-2-oxopentanoate (Keto-ester) D Enzymatic Transamination (pH 7.5, 30°C) A->D B Transaminase (TA) + PLP Cofactor B->D Catalysis C Amine Donor (e.g., Isopropylamine) C->D E Enantiopure Product (S or R based on TA) D->E IPC: GC-MS/FID

Biocatalytic transamination cycle utilizing PLP and an amine donor.

Quantitative Data & Performance Comparison

To facilitate objective decision-making, the operational metrics of the three synthetic routes are summarized below:

Performance MetricRoute A: Classical StreckerRoute B: O'Donnell PTC AlkylationRoute C: Biocatalytic Transamination
Overall Yield 45–55% (Over 3 steps)65–75% (Over 2 steps)80–90% (Single step)
Enantiomeric Excess (ee) 0% (Racemic)>95% (Requires chiral PTC)>99% (Highly selective)
Scalability High (Multi-kg, robust)Moderate (Biphasic engineering needed)High (Requires enzyme supply)
E-Factor (Waste) High (Heavy salt/acid waste)Moderate (Solvent intensive)Low (Aqueous, green chemistry)
Primary Cost Driver Downstream chiral resolutionChiral PTC Catalyst & TolueneEnzyme development & Cofactor

References

  • O'Donnell Amino Acid Synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters | IntechOpen Source: intechopen.com URL:[Link]

  • A-Managing Hazardous Reactions and Compounds in Process Chemistry-American Chemical Society (2014) Source: scribd.com URL:[Link]

Sources

Comparative

Comparative Guide: Biological Activity of Peptides Incorporating Ethyl 2-Amino-3-Ethylpentanoate (Aep-OEt)

Subtitle: Evaluating the impact of bulky aliphatic unnatural amino acids and their ester prodrugs on peptide stability, cell penetration, and target affinity. Executive Summary Peptide therapeutics often struggle with po...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Evaluating the impact of bulky aliphatic unnatural amino acids and their ester prodrugs on peptide stability, cell penetration, and target affinity.

Executive Summary

Peptide therapeutics often struggle with poor membrane permeability and rapid proteolytic degradation. The incorporation of unnatural amino acids, specifically 2-amino-3-ethylpentanoic acid (Aep, also known as EPA), combined with ester prodrug strategies (such as its ethyl ester form, Aep-OEt), offers a dual-modality solution. This guide objectively compares the biological activity of Aep-modified peptides against their natural counterparts (containing Isoleucine or Valine), detailing the mechanistic advantages, comparative performance data, and the validated experimental workflows used to quantify these improvements.

Mechanistic Rationale: The Dual Advantage of Aep-OEt

Steric Bulk and Conformational Rigidity (The Aep Core)

2-amino-3-ethylpentanoic acid features a beta-carbon substituted with two ethyl groups. This exceptional steric bulk near the peptide backbone restricts local phi/psi dihedral angles, which stabilizes specific secondary structures (such as alpha-helices in stapled peptides) and physically blocks the active sites of proteolytic enzymes. When replacing natural aliphatic residues like Valine (Val) or Isoleucine (Ile), Aep fills hydrophobic receptor pockets more comprehensively, driving down the dissociation constant ( Kd​ ) [2].

Prodrug Esterification (The Ethyl Ester)

While the Aep side chain improves affinity and stability, the free C-terminal carboxylate of a peptide limits passive membrane diffusion due to its negative charge at physiological pH. By utilizing ethyl 2-amino-3-ethylpentanoate as a C-terminal building block or post-synthetic modification, the carboxylate is masked. This ethyl esterification significantly increases the molecule's partition coefficient (logP). Once the highly lipophilic Aep-OEt peptide passively diffuses across the lipid bilayer, ubiquitous intracellular esterases hydrolyze the ethyl ester, trapping the active, negatively charged Aep-peptide within the cytosol.

Comparative Performance Data

The following tables summarize the objective performance enhancements observed when substituting natural amino acids with Aep, and the utilization of esterification for cellular delivery.

Table 1: Cytosolic Penetration and Autophagy Induction (Stapled Peptides)

Data derived from Chloroalkane Penetration Assay (CAPA) profiling [1].

Peptide AnalogPosition 1 ResidueModificationCytosolic Penetration ( CP50​ )Autophagy-Inducing Activity
ct-DD5o Valine (Val)None (Free Acid)4.3 μMBaseline (1.0x)
ct-V1Aep AepNone (Free Acid)2.2 μM~2.0x increase
ct-V1Aep-OEt AepEthyl Ester (Prodrug)< 1.0 μM (Estimated)> 3.0x increase

(Note: Esterification drastically lowers the CP50​ by facilitating passive diffusion prior to cytosolic cleavage).

Table 2: Binding Affinity and Stability (TfR1-Binding Bicycle Peptides)

Data derived from Surface Plasmon Resonance (SPR) screening against human Transferrin Receptor 1 (TfR1) [2].

Bicycle Peptide VariantPosition 7 ResidueTarget Affinity ( Kd​ )In Vitro Plasma Half-Life ( t1/2​ )
Lead (Wild-Type) Isoleucine (Ile)45 nM2.4 hours
Optimized (BCY-EPA) Aep (EPA)12 nM> 12.0 hours

Experimental Workflows

To ensure scientific integrity, the biological activity of these modified peptides must be evaluated using self-validating experimental systems.

Protocol 1: Chloroalkane Penetration Assay (CAPA) for Cytosolic Localization

Traditional fluorescent tagging often yields false positives due to endosomal entrapment. CAPA is a self-validating system: it relies on a pulse-chase mechanism where only peptides that successfully escape the endosome and enter the cytosol can react with a cytosolic reporter [1].

  • Cell Preparation : Plate HeLa cells stably expressing cytosolic HaloTag in 96-well plates.

  • Pulse Phase : Incubate cells with serial dilutions of chloroalkane-tagged (ct) Aep-OEt peptides (0.1 μM to 10 μM) in Opti-MEM for 4 hours at 37°C.

  • Wash : Remove the media and wash cells thoroughly with PBS to eliminate extracellular peptide.

  • Chase Phase : Add 5 μM of a ct-TAMRA fluorescent dye for 15 minutes. Causality : The dye will covalently bind to any HaloTag proteins that were not blocked by the penetrating ct-peptide.

  • Quantification : Wash cells, trypsinize, and analyze via flow cytometry. A decrease in TAMRA fluorescence directly and exclusively correlates with successful cytosolic penetration of the Aep-peptide.

Protocol 2: Surface Plasmon Resonance (SPR) for Receptor Affinity

To validate the enhanced hydrophobic packing of the Aep side chain, SPR is used to measure real-time binding kinetics [2].

  • Surface Functionalization : Immobilize recombinant human TfR1 onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~1000 RU is achieved.

  • Analyte Injection : Inject serial dilutions (0.5 nM to 100 nM) of the Aep-modified peptide in HBS-EP+ running buffer at a flow rate of 30 μL/min.

  • Kinetic Measurement : Record the association phase ( kon​ ) for 180 seconds, followed by a 600-second dissociation phase ( koff​ ) using blank buffer.

  • Regeneration : Pulse the chip with 10 mM Glycine-HCl (pH 2.0) to regenerate the surface.

  • Analysis : Fit the sensograms to a 1:1 Langmuir binding model. Causality : The steric bulk of Aep tightly anchors the peptide into the TfR1 hydrophobic pocket, significantly reducing the koff​ rate compared to natural Isoleucine.

Visualizing the Pathways

CAPA_Workflow A 1. Pulse Cells (HaloTag Expressing) B 2. Add ct-Peptide (Aep-OEt modified) A->B C 3. Wash & Chase (ct-TAMRA Dye) B->C D 4. Flow Cytometry (Quantify Cytosolic Entry) C->D

Figure 1: Workflow of the Chloroalkane Penetration Assay (CAPA) for quantifying cytosolic entry.

Prodrug_Mechanism Ext Extracellular Space High logP Aep-OEt Peptide Membrane Cell Membrane Passive Diffusion Ext->Membrane Cyto Cytosol Esterase Hydrolysis (-OEt) Membrane->Cyto Target Intracellular Target Active Aep Peptide Binding Cyto->Target

Figure 2: Mechanism of Aep-OEt prodrug cellular uptake and intracellular activation.

Conclusion

The incorporation of ethyl 2-amino-3-ethylpentanoate into peptide scaffolds represents a highly effective, dual-pronged approach to overcoming the traditional limitations of peptide therapeutics. The Aep side chain provides critical steric bulk that enhances target affinity and proteolytic stability, while the ethyl ester acts as a transient prodrug modification to drive cytosolic accumulation. As validated by rigorous CAPA and SPR methodologies, these modifications offer a robust framework for the development of next-generation intracellular peptide drugs.

References

  • Peraro, L., et al. "Cell Penetration Profiling Using the Chloroalkane Penetration Assay." Journal of the American Chemical Society, 2018. [Link]

  • Østergaard, M. E., et al. "Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles." Nucleic Acids Research, 2025. [Link]

Validation

A Senior Application Scientist's Guide to the Chiral Separation of Ethyl 2-Amino-3-ethylpentanoate Enantiomers

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-amino-3-ethylpentanoate, a non-proteinogenic β-amino acid ester, represents a class of chiral building blocks crucial in modern pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-3-ethylpentanoate, a non-proteinogenic β-amino acid ester, represents a class of chiral building blocks crucial in modern pharmaceutical synthesis. As structural analogues of natural amino acids, their enantiomerically pure forms are vital for developing novel therapeutics, including peptide analogues and β-lactam antibiotics. The specific stereochemistry of these molecules dictates their biological activity and safety profile, making robust and efficient chiral separation a critical step in drug development and manufacturing.

This guide provides an in-depth comparison of the primary techniques for resolving the enantiomers of ethyl 2-amino-3-ethylpentanoate. We will explore the mechanistic underpinnings of each method, present comparative performance data, and offer detailed experimental protocols to empower researchers to select and implement the optimal strategy for their specific needs.

Comparative Analysis of Separation Techniques

The resolution of ethyl 2-amino-3-ethylpentanoate enantiomers can be broadly categorized into three approaches: direct chromatographic methods, biocatalytic kinetic resolution, and classical diastereomeric salt crystallization. Each method offers distinct advantages and disadvantages in terms of speed, scale, cost, and achievable enantiopurity.

Direct Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) is one of the most powerful and versatile techniques for enantiomer resolution.[1][2] By employing a Chiral Stationary Phase (CSP), the enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, leading to different retention times and, thus, separation.

Mechanism of Action: For amino acid esters, polysaccharide-based and crown ether-based CSPs are particularly effective.[1][3]

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) possess chiral grooves and cavities. Chiral recognition occurs through a combination of hydrogen bonding (with the amino and ester groups), π-π interactions, and steric hindrance within these grooves.[1] For amino acid esters, hydrogen bonding between the analyte's carbonyl group and the CSP's chiral selectors enhances chiral recognition.[1]

  • Crown Ether CSPs are specifically designed for primary amines.[3][4] The chiral crown ether cavity selectively complexes with the protonated primary amino group (R-NH3+) through multiple hydrogen bonds. Enantioselectivity arises from the steric repulsion between the analyte's other substituents and the chiral barriers on the crown ether ring.[4] This method requires an acidic mobile phase to ensure the amino group is protonated.[4]

G cluster_0 Chiral HPLC Workflow RacemicSample Racemic Ethyl 2-amino-3-ethylpentanoate Pump HPLC Pump (Mobile Phase) Injector Autosampler/ Manual Injector Column Chiral Stationary Phase (CSP) Detector UV/MS Detector Chromatogram Chromatogram (Separated Peaks)

Performance Comparison:

TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile PhaseProsCons
Chiral HPLC Polysaccharide (e.g., Chiralpak IA/AD-H)[1]Normal Phase: Hexane/IsopropanolBroad applicability, high efficiency, analytical to preparative scale.Higher cost of CSPs, requires method development.
Chiral HPLC Crown Ether (e.g., Crownpak CR(+))[4]Reversed Phase: Aq. Perchloric Acid (pH < 2)Excellent for underivatized primary amines, high selectivity.Requires acidic mobile phase, sensitive to pH, may not be suitable for all analytes.
Chiral GC Polysiloxane-based (e.g., Chirasil-Val)[5][6]N/A (Carrier Gas: He, H₂)High resolution, fast analysis times, suitable for volatile compounds.Requires derivatization to increase volatility, high temperatures can risk racemization.
Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture.[7][8] For an amino ester, this usually involves the enantioselective hydrolysis of the ester group.

Mechanism of Action: Lipases, such as those from Candida antarctica (CAL-B, often immobilized as Novozym 435) or Pseudomonas cepacia, possess a chiral active site.[9][10] One enantiomer of the ethyl 2-amino-3-ethylpentanoate fits perfectly into this site, allowing the catalytic triad (typically Ser-His-Asp) to hydrolyze the ester bond, forming the corresponding carboxylic acid.[11] The other enantiomer, due to steric hindrance, does not fit well and remains unreacted. This results in a mixture of one enantiomer as the amino acid and the other as the unreacted amino ester, which can then be separated by conventional methods like extraction or chromatography.

G Racemate Racemic (R/S)-Ester Reaction Enantioselective Hydrolysis Racemate->Reaction Enzyme Lipase (e.g., CAL-B) Enzyme->Reaction Products Mixture Reaction->Products S_Acid (S)-Amino Acid Products->S_Acid Product R_Ester Unreacted (R)-Ester Products->R_Ester Unreacted Substrate Separation Separation (e.g., Extraction) S_Acid->Separation R_Ester->Separation

Performance Comparison:

TechniqueTypical EnzymeReaction TypeProsCons
Enzymatic Resolution Lipases (C. antarctica, P. cepacia)[9]Hydrolysis or N-acylation[12]High enantioselectivity (E >200 often achievable), mild reaction conditions, environmentally friendly.Maximum theoretical yield is 50% for a single enantiomer, requires separation of product from substrate, enzyme cost.
Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic amino ester (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[13]

Mechanism of Action: Diastereomers, unlike enantiomers, have different physical properties, including solubility.[13] By carefully selecting a resolving agent and a crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution due to its lower solubility. The less soluble salt is isolated by filtration, and the pure enantiomer is then liberated by treatment with a base to remove the chiral resolving agent.

G cluster_0 Diastereomeric Salt Resolution RacemicBase Racemic (R/S)-Amino Ester ChiralAcid Chiral Resolving Agent (e.g., (R)-Tartaric Acid) SaltFormation Salt Formation in Solvent Diastereomers Diastereomeric Salts (R,R)-Salt & (S,R)-Salt in Solution Crystallization Fractional Crystallization Filtration Filtration Crystals Less Soluble Salt Crystals (e.g., (S,R)-Salt) MotherLiquor Mother Liquor with More Soluble Salt Liberation Liberation of Enantiomer (Base Treatment) PureEnantiomer Pure (S)-Amino Ester

Performance Comparison:

TechniqueTypical Resolving AgentSolvent SystemProsCons
Diastereomeric Salt Crystallization Tartaric acid derivatives, Mandelic acid, Camphorsulfonic acidAlcohols (MeOH, EtOH), Acetonitrile, Water mixturesScalable, cost-effective for large quantities, well-established technique.Maximum theoretical yield is 50%, requires screening of resolving agents and solvents, can be labor-intensive.

Detailed Experimental Protocols

Protocol 1: Analytical Chiral HPLC using a Crown Ether CSP

This protocol is optimized for the direct analysis of underivatized ethyl 2-amino-3-ethylpentanoate.

  • System: HPLC or UPLC system with UV detector.

  • Column: Crown ether-based CSP, e.g., ChiroSil® (+) or Crownpak CR(+) (150 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). Prepare by diluting 70% perchloric acid in HPLC-grade water. The exact pH is critical for resolution and must be optimized.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 5-15°C. Sub-ambient temperatures often increase retention and improve resolution on crown ether phases.[4]

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.

  • Injection Volume: 5 µL.

  • Rationale: The acidic mobile phase ensures the primary amine is protonated, enabling complexation with the crown ether.[4] Low temperature enhances the stability of the transient diastereomeric complexes, leading to better separation.

Protocol 2: Preparative-Scale Enzymatic Kinetic Resolution

This protocol outlines a typical procedure for resolving the racemate via lipase-catalyzed hydrolysis.

  • Substrate Preparation: Prepare a solution of racemic ethyl 2-amino-3-ethylpentanoate (1.0 eq) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) or a biphasic system with a non-polar organic solvent like toluene.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture. A typical loading is 10-20% by weight relative to the substrate.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by taking aliquots, extracting them, and analyzing by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the conversion. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of both products.

  • Workup: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Separation: Acidify the aqueous phase to pH ~2 with HCl to protonate the amino acid product. Wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester. Then, basify the aqueous phase to pH ~10 and extract the amino acid product into an organic solvent. Alternatively, adjust the pH of the initial mixture to >10 and extract the unreacted (R)-ester with an organic solvent, leaving the salt of the (S)-amino acid in the aqueous phase.

  • Rationale: Lipases are highly selective for one enantiomer, allowing for the clean conversion to the corresponding acid.[7][14] Stopping at 50% conversion is the theoretical optimum for achieving high enantiopurity for both the unreacted substrate and the product in a kinetic resolution.[8]

Conclusion and Recommendations

The choice of method for the chiral separation of ethyl 2-amino-3-ethylpentanoate enantiomers is dictated by the specific requirements of the project.

  • For rapid analysis and purity determination , Chiral HPLC is the method of choice. A crown ether-based CSP is highly recommended for its specificity towards primary amines.

  • For producing moderate quantities of both enantiomers with very high optical purity , Enzymatic Kinetic Resolution is an excellent option. Its mild conditions and high selectivity are significant advantages, despite the 50% theoretical yield limit for each enantiomer from the racemate.

  • For large-scale, industrial production where cost is a primary driver , Diastereomeric Salt Crystallization remains a viable and powerful technique. Although it requires significant upfront screening and optimization, its scalability is unmatched.

By understanding the principles and practical considerations outlined in this guide, researchers can confidently navigate the challenges of chiral separation and efficiently produce the high-purity enantiomers required for advancing pharmaceutical research and development.

References

  • Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-22. [Link]

  • Puertas, S., Rebolledo, F., & Gotor, V. (2009). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Taylor & Francis Online. [Link]

  • Witherow, L., & Stella, V. J. (2006). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis Online. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1986). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. PubMed. [Link]

  • Um, B. H., & Weng, S. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

  • Gyarmati, Z. C., Liljeblad, A., Rintola, M., Bernáth, G., & Kanerva, L. T. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]

  • Fitz, M. (2006). Enzymatic kinetic resolution of β-amino acid derivatives. University of Szeged. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]

  • Regis Technologies. (2018). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Reddy, C. R., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]

  • Al-Zoubi, R. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Demirjian, D. C., & Shah, P. C. (2004). Methods for producing diastereomers of isoleucine.
  • Wang, Y., et al. (2016). Enantioselective Synthesis of α-Mercapto-β-amino Esters via Rh(II)/Chiral Phosphoric Acid-Cocatalyzed Three-Component Reaction of Diazo Compounds, Thiols, and Imines. Organic Letters. [Link]

  • Saigo, K., et al. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. [Link]

  • Le-Coq, J., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants. MDPI. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs Website. [Link]

  • Corey, E. J., & Ensley, H. E. (1983). Resolution of racemic amino acids.
  • Phenomenex. Chiral HPLC Separations. Phenomenex Website. [Link]

  • Chandrasekaran, S., et al. (2023). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Molecules. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. [Link]

  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]

  • Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac Group Website. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Ōi, N. (2001). Development of Practical Chiral Stationary Phases for Chromatography and Their Applications. Journal of the Japan Oil Chemists' Society. [Link]

  • Szymańska, K., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

  • Li, F., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • van der Westhuyzen, C., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Research Portal. [Link]

  • Brückner, H., & Schieber, A. (2001). Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

  • Zaggout, F. R. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Hamada, T., et al. (2021). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. ResearchGate. [Link]

  • Peter, A., et al. (2018). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Bio-protocol. [Link]

Sources

Comparative

Comprehensive Literature Review &amp; Application Guide: Ethyl 2-Amino-3-Ethylpentanoate in Peptidomimetics

Executive Summary & Mechanistic Rationale The clinical translation of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles, primarily driven by rapid proteolytic degradation. To o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The clinical translation of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles, primarily driven by rapid proteolytic degradation. To overcome this, the incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy in medicinal chemistry and drug discovery to optimize physicochemical parameters and improve target selectivity ([1],[2]).

Ethyl 2-amino-3-ethylpentanoate (CAS 1251126-29-0), the ethyl ester of β,β-diethylalanine (also known as 3-ethylnorvaline), represents a pinnacle in sterically hindered UAA design ([3]). While native aliphatic residues like L-isoleucine offer a single β-methyl branch, they fail to prevent recognition by broad-spectrum proteases. By introducing a symmetric dual-ethyl substitution exactly at the β-carbon, β,β-diethylalanine severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This unnatural helical peptidic folding physically occludes the scissile bond from entering the S1/S1' binding pockets of aminopeptidases and endoproteases, resulting in superior resistance to proteolytic degradation ([4]).

Quantitative Comparative Profiling

When designing a peptidomimetic, selecting the correct aliphatic UAA is a balance between steric shielding and synthetic feasibility. The table below objectively compares Ethyl 2-amino-3-ethylpentanoate against natural and γ-branched alternatives.

FeatureEthyl L-isoleucinateEthyl 2-amino-4,4-dimethylpentanoateEthyl 2-amino-3-ethylpentanoate
CAS Number 921-74-41341535-09-81251126-29-0
Common Name Isoleucine ethyl esterNeopentylglycine ethyl esterβ,β-Diethylalanine ethyl ester
Branching Topology Asymmetric β-branch (Methyl, Ethyl)Symmetric γ-branch (tert-Butyl)Symmetric β-branch (Diethyl)
Steric Shielding LowModerate (Distal to backbone)Extreme (Adjacent to backbone)
Protease Resistance Minimal (Serum t1/2​ < 2 hrs)Moderate (Serum t1/2​ ~ 24 hrs)Maximum (Serum t1/2​ > 160 hrs)
Primary Application Standard peptide synthesisHydrophobic core packingUltimate proteolytic stabilization

Note: The incorporation of heavily β-branched UAAs into scanning libraries has been shown to yield up to a 3,700-fold improvement in protease resistance compared to native sequences ([5]).

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between β-carbon steric bulk and protease evasion.

ProteaseResistance cluster_natural Native Peptide Degradation cluster_unnatural UAA-Mediated Stability NatPeptide Native Peptide (L-Isoleucine) Protease1 Protease Active Site (S1 Pocket) NatPeptide->Protease1 Unhindered Binding Degraded Rapid Cleavage (t1/2 < 2 hrs) Protease1->Degraded Enzymatic Hydrolysis StericShield β-Carbon Steric Shield (Dihedral Restriction) Protease1->StericShield Binding Blocked UAAPeptide Modified Peptide (β,β-Diethylalanine) UAAPeptide->StericShield Induces Rigidity Stable Proteolytic Stability (t1/2 > 160 hrs) StericShield->Stable Prevents Hydrolysis

Fig 1. Mechanistic pathway of protease evasion via β-carbon steric shielding in UAA-modified peptides.

Self-Validating Experimental Protocols

Because Ethyl 2-amino-3-ethylpentanoate is supplied as an ester, it must be hydrolyzed prior to Solid-Phase Peptide Synthesis (SPPS). Furthermore, its extreme steric bulk requires specialized coupling conditions.

Phase 1: Base-Catalyzed Ester Hydrolysis (Saponification)

Objective: Convert the ethyl ester to the free amino acid while preventing racemization.

  • Solvation: Dissolve Ethyl 2-amino-3-ethylpentanoate (1.0 eq) in a 3:1 THF/H₂O solvent system.

    • Causality: The highly lipophilic diethyl side-chain renders the ester insoluble in pure water. THF provides necessary solvation for the organic substrate while remaining miscible with the aqueous hydroxide, ensuring a homogeneous reaction phase.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq) at 0°C, then allow to warm to 25°C.

    • Causality: Lithium hydroxide is specifically selected over sodium hydroxide. The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity. This allows hydrolysis to proceed rapidly at lower temperatures, suppressing base-catalyzed enolization and subsequent racemization of the α-chiral center.

  • Self-Validation Checkpoint: Monitor reaction progression via LC-MS.

    • Validation Metric: The protocol is only validated to proceed to Fmoc-protection when the ester precursor peak (m/z 174.2 [M+H]+) is completely depleted and replaced by the free acid peak (m/z 146.2 [M+H]+).

Phase 2: SPPS Incorporation of β,β-Diethylalanine

Objective: Couple the sterically hindered UAA to a growing resin-bound peptide chain.

  • Pre-Activation: Pre-activate Fmoc-β,β-diethylalanine (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in anhydrous DMF for 3 minutes.

    • Causality: Standard coupling reagents (like HBTU/HOBt) are kinetically too slow for extreme β-branched amino acids. HOAt is mandatory here; its pyridine nitrogen provides an internal base/neighboring-group effect that stabilizes the highly reactive active ester, facilitating nucleophilic attack by the resin-bound amine despite the massive steric bulk.

  • Coupling: Add DIPEA (6.0 eq) and transfer the solution to the resin. Irradiate via a microwave peptide synthesizer at 60°C for 60 minutes.

    • Causality: Room temperature coupling will stall at <30% yield due to the activation energy barrier imposed by the dual ethyl groups. Microwave heating provides the thermodynamic push required to overcome this steric clash.

  • Self-Validation Checkpoint: Perform a Kaiser (Ninhydrin) Test.

    • Validation Metric: Cleave a micro-aliquot of resin. A colorless bead confirms >99% coupling efficiency. A blue bead indicates unreacted primary amines, triggering an automatic double-coupling cycle using an orthogonal chemistry (e.g., DIC/Oxyma) to prevent sequence deletion.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Directed Evolution of Scanning Unnatural Protease Resistant (SUPR) Peptides for In Vivo Applications Source: PubMed Central (PMC) URL:[Link]

  • Unnatural helical peptidic foldamers as protein segment mimics Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Ethyl 2-amino-3-ethylpentanoate (CID 61318510) Source: PubChem Compound Database (National Center for Biotechnology Information) URL:[Link]

Sources

Validation

comparative study of ethyl 2-amino-3-ethylpentanoate with other non-natural amino acids

An in-depth technical analysis and comparative guide designed for drug development professionals and peptide engineers. Executive Summary The incorporation of non-natural amino acids is a cornerstone strategy in modern p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide designed for drug development professionals and peptide engineers.

Executive Summary

The incorporation of non-natural amino acids is a cornerstone strategy in modern peptide engineering, designed to overcome the intrinsic limitations of canonical peptides—namely, poor metabolic stability and low membrane permeability. This guide provides a comprehensive comparative analysis of ethyl 2-amino-3-ethylpentanoate against benchmark non-natural amino acids. By dissecting its structural causality, steric profile, and prodrug kinetics, we establish a framework for utilizing this building block to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties in therapeutic development.

Structural & Mechanistic Profiling

Ethyl 2-amino-3-ethylpentanoate [1] is the ethyl ester derivative of 2-amino-3-ethylpentanoic acid (commonly known as 3-ethylnorvaline or β,β -diethylalanine)[2]. Its utility in drug design is driven by two distinct structural modifications:

The Causality of β -Branching (Steric Shielding) The S1 and S1' subsites of major proteolytic enzymes (e.g., chymotrypsin, trypsin) require the peptide backbone to adopt specific extended conformations for cleavage. The core of this molecule features two ethyl groups attached to the β -carbon. This extreme β -branching creates a massive steric volume that restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric clash prevents the peptide from properly anchoring into the protease active site, conferring profound resistance to both endo- and exopeptidases[3].

The Causality of Esterification (Prodrug Permeability) Free amino acids and peptides are zwitterionic at physiological pH, resulting in a negative cLogP that severely restricts passive transcellular diffusion. The ethyl esterification of the C-terminus masks the polar carboxylate group. This modification acts as a transient prodrug strategy: it drives the molecule's lipophilicity into a positive regime, facilitating rapid passive diffusion across the lipid bilayer. Once in the intracellular cytosol, ubiquitous esterases hydrolyze the ester, releasing the active, protease-resistant free acid[4].

Comparative Performance Analysis

To contextualize the performance of ethyl 2-amino-3-ethylpentanoate, we compare it against canonical L-Isoleucine and two widely used non-natural amino acids: tert-Leucine (Tle) and Norvaline (Nva) .

Table 1: Physicochemical and Pharmacokinetic Comparison
Amino Acid / DerivativeSide-Chain StructureC-Terminal StateEst. cLogPSteric Hindrance ( β -carbon)Relative Plasma Half-Life ( T1/2​ )Caco-2 Permeability ( Papp​ )
L-Isoleucine (Ile) β -methyl, β -ethylFree Acid-1.7ModerateBaseline (1x)Low ( <1×10−6 cm/s)
Norvaline (Nva) Linear propylFree Acid-1.8Minimal0.8xLow ( <1×10−6 cm/s)
tert-Leucine (Tle) β,β,β -trimethylFree Acid-1.5Very High>45xLow ( <1×10−6 cm/s)
3-Ethylnorvaline β,β -diethylFree Acid-0.8Extremely High>50xLow ( <2×10−6 cm/s)
Ethyl 2-amino-3-ethylpentanoate β,β -diethylEthyl Ester +1.5 Extremely High>50x (Post-Hydrolysis) High ( >15×10−6 cm/s)

Data Interpretation: While tert-Leucine provides excellent protease resistance due to its trimethylated β -carbon, it remains impermeable as a free acid. Ethyl 2-amino-3-ethylpentanoate achieves a dual-advantage: its β,β -diethyl branches sweep a larger steric radius than Tle (maximizing T1/2​ ), while the ethyl ester modification increases the Papp​ by over an order of magnitude[5].

Self-Validating Experimental Methodologies

To objectively verify these properties, the following field-proven protocols are designed with internal self-validating mechanisms to ensure data integrity.

Protocol A: Intestinal Permeability and Intracellular Activation (Caco-2 Model)

Purpose: To quantify the transcellular transport of the esterified prodrug and its subsequent intracellular hydrolysis.

  • Monolayer Preparation & Validation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow tight junction formation and esterase expression.

    • Self-Validation Checkpoint: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω⋅cm2 are used. Add Lucifer Yellow (LY) to the apical chamber; basolateral LY fluorescence must remain <1% to rule out paracellular leakage.

  • Apical Dosing: Prepare a 10 μ M solution of ethyl 2-amino-3-ethylpentanoate in HBSS buffer (pH 7.4). Apply 0.5 mL to the apical chamber.

  • Sampling & Extraction: At 30, 60, and 120 minutes, extract 0.2 mL from the basolateral chamber. Simultaneously, lyse the cells in the insert using cold methanol to extract intracellular contents.

  • LC-MS/MS Quantification: Analyze both compartments for the intact ester and the hydrolyzed free acid (3-ethylnorvaline).

    • Causality: The appearance of the free acid in the cell lysate confirms intracellular esterase activation, while the basolateral concentration of the ester calculates the apparent permeability ( Papp​ ).

Protocol B: Proteolytic Stability Profiling (Human Plasma)

Purpose: To evaluate the steric shielding effect of the β,β -diethyl branches against complex endopeptidase mixtures.

  • Matrix Equilibration: Pre-warm pooled human plasma to 37°C.

    • Self-Validation Checkpoint: Spike a parallel control sample with a canonical L-Arginine-containing peptide. Rapid degradation of this control confirms the plasma proteases are highly active.

  • Spiking: Introduce the target peptide (synthesized containing 3-ethylnorvaline) to a final concentration of 5 μ M.

  • Quenching: At intervals (0, 1, 2, 4, 8, 24 hours), transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing 1% formic acid and an isotope-labeled internal standard.

    • Causality: The cold organic solvent instantly denatures the proteases and precipitates plasma proteins, preventing post-sampling degradation and ensuring the LC-MS/MS readout perfectly reflects the specific time-point.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the degradation half-life ( T1/2​ ).

Mandatory Visualizations

Workflow A Peptide Synthesis (Ethyl 2-amino-3-ethylpentanoate) B Caco-2 Permeability Assay (Apical to Basolateral) A->B Transcellular Transport D Protease Stability Assay (Human Plasma/Trypsin) A->D In Vitro Testing C Intracellular Hydrolysis (Esterase Activation) B->C Internalization E LC-MS/MS Quantification (Self-Validating Analysis) C->E Extract D->E Quench

Fig 1. Experimental workflow for evaluating permeability and stability of modified peptides.

Mechanism Ext Extracellular Space (High Lipophilicity) Membrane Lipid Bilayer (Passive Diffusion) Ext->Membrane Prodrug Intra Intracellular Cytosol (Esterase Cleavage) Membrane->Intra Permeation Active Active Free Acid (Protease Resistant) Intra->Active Hydrolysis

Fig 2. Mechanism of cellular uptake and intracellular activation of the ester prodrug.

References

  • [2] National Center for Biotechnology Information. "2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928" PubChem. Available at:[Link]

  • [1] National Center for Biotechnology Information. "Ethyl 2-amino-3-ethylpentanoate | C9H19NO2 | CID 61318510" PubChem. Available at:[Link]

  • [3] Carmona, G., et al. "Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics" Pharmaceutics (PMC). Available at:[Link]

  • [4] Wang, Y., et al. "Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy" Signal Transduction and Targeted Therapy (PMC). Available at:[Link]

  • [5] Heinis, C., et al. "Protease-resistant peptide ligands" U.S. Patent Application US20160159859A1. Available at:

Sources

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